ADS032
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H29NO4S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-[4-[4-(dipropylsulfamoyl)phenyl]phenyl]butanoic acid |
InChI |
InChI=1S/C22H29NO4S/c1-3-16-23(17-4-2)28(26,27)21-14-12-20(13-15-21)19-10-8-18(9-11-19)6-5-7-22(24)25/h8-15H,3-7,16-17H2,1-2H3,(H,24,25) |
InChI Key |
UNMDICXGCNPMPK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of ADS032: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism: Dual Inhibition of NLRP1 and NLRP3 Inflammasomes
ADS032 is a first-in-class, small-molecule sulfonylurea compound that functions as a dual inhibitor of the NLRP1 and NLRP3 inflammasomes.[1][2][3] Its primary mechanism of action is the direct binding to both NLRP1 and NLRP3, which are crucial sensor proteins in the innate immune system.[4][5] This interaction prevents the activation and assembly of the inflammasome complex, thereby blocking the downstream inflammatory cascade.[5]
The key steps in this compound's mechanism of action are:
-
Direct Binding: this compound directly interacts with the NACHT domain of both NLRP1 and NLRP3, specifically near the Walker B motif.[6] This binding is reversible.[4][7]
-
Inhibition of Inflammasome Assembly: By binding to NLRP1 and NLRP3, this compound prevents the conformational changes necessary for their activation and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[5] A key indicator of this is the reduction in ASC speck formation.[4][8][9]
-
Suppression of Caspase-1 Activation: The inhibition of inflammasome assembly prevents the proximity-induced auto-activation of pro-caspase-1 into its active form, caspase-1.[4][7]
-
Reduction of Pro-inflammatory Cytokine Maturation and Release: Consequently, the processing and maturation of the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their biologically active forms are inhibited.[4][5][9] This leads to a significant reduction in their secretion from immune cells such as macrophages and bronchial epithelial cells.[4][9]
This compound has demonstrated a rapid onset of action and a stable, long-lasting inhibitory effect in preclinical studies.[4][8]
Signaling Pathway Inhibition by this compound
The following diagram illustrates the points of intervention by this compound in the NLRP1 and NLRP3 inflammasome signaling pathways.
Quantitative Data Summary
The inhibitory potency of this compound has been characterized in various in vitro cellular models.
| Assay Description | Cell Type | Activator | Measured Effect | IC50 | Reference |
| NLRP3 Inflammasome Inhibition | LPS-primed iBMDMs | Nigericin | IL-1β Secretion | ~30 µM | [4] |
| NLRP1 Inflammasome Inhibition | LPS-primed iBMDMs | L18-MDP | IL-1β Secretion | ~30 µM | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
In Vitro Inflammasome Activation and Inhibition Assay
-
Objective: To determine the concentration-dependent inhibitory effect of this compound on NLRP1 and NLRP3 inflammasome activation in vitro.
-
Cell Culture: Immortalized mouse bone marrow-derived macrophages (iBMDMs) are cultured in appropriate media. For human cell experiments, differentiated THP-1 macrophages or primary human monocyte-derived macrophages are used.[4]
-
Priming Step: Cells are primed with lipopolysaccharide (LPS) (e.g., 100 ng/mL for 3 hours) to upregulate the expression of pro-IL-1β and NLRP3.[10]
-
Inhibitor Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 3.9-350 µM) for a specified duration (e.g., 60 minutes).[10]
-
Inflammasome Activation:
-
Endpoint Analysis:
-
Data Analysis: Non-linear regression analysis is performed on the dose-response data to calculate the IC50 value.[4]
ASC Speck Formation Assay
-
Objective: To visualize and quantify the effect of this compound on the formation of ASC specks, a hallmark of inflammasome activation.
-
Cell Line: An ASC-tagged fluorescent protein (e.g., ASC-Cerulean) expressing cell line is used.[10]
-
Experimental Procedure:
-
Imaging and Quantification:
-
Cells are imaged using confocal microscopy.
-
The percentage of cells containing ASC specks (visible as distinct fluorescent puncta) per field of view is counted and compared across treatment groups.[10]
-
In Vivo Model of LPS-Induced Septic Shock
-
Objective: To evaluate the efficacy of this compound in a mouse model of systemic inflammation.
-
Animal Model: Wild-type C57BL/6 mice are used.[10]
-
Treatment and Challenge:
-
Endpoint Analysis:
Visualizations of Experimental and Logical Workflows
General Experimental Workflow for this compound Characterization
This diagram outlines a typical experimental sequence for characterizing a novel inflammasome inhibitor like this compound.
Logical Relationship of this compound Mechanistic Effects
This diagram illustrates the cause-and-effect relationships of this compound's mechanism of action.
References
- 1. Adiso Therapeutics Announces Publication in Journal of Clinical & Translational Immunology Highlighting the this compound Mechanism of Action [prnewswire.com]
- 2. ADS-032, dual NLRP1 and NLRP3 inflammasome inhibitor with efficacy in models of pulmonary inflammation and infection | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | NLRP1/NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. medicineinnovates.com [medicineinnovates.com]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. adisotx.com [adisotx.com]
ADS032: A Technical Guide to its Inhibitory Effect on IL-1β and IL-18 Production
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ADS032 is a novel, first-in-class small molecule that acts as a dual inhibitor of the NLRP1 and NLRP3 inflammasomes.[1][2][3] These intracellular multi-protein complexes are critical components of the innate immune system, responsible for sensing a wide array of pathogen- and danger-associated molecular patterns.[1][4] Upon activation, NLRP1 and NLRP3 inflammasomes trigger the maturation and release of the potent pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[2][4][5] this compound exerts its anti-inflammatory effects by directly binding to both NLRP1 and NLRP3, thereby preventing inflammasome assembly and subsequent cytokine production.[1][2][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its impact on IL-1β and IL-18, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.
Core Mechanism of Action: Dual Inhibition of NLRP1 and NLRP3 Inflammasomes
This compound's primary mechanism of action is the direct inhibition of both NLRP1 and NLRP3 inflammasome activation.[1][7] This dual-inhibitory activity is significant as both NLRP1, predominantly expressed in barrier cells like epithelial cells, and NLRP3, found in infiltrating immune cells such as macrophages, are implicated in a range of inflammatory diseases.[8] By targeting both, this compound offers a comprehensive approach to modulating inflammation.[3]
The inhibitory process involves several key steps:
-
Direct Binding: this compound directly interacts with the NACHT domain of both NLRP1 and NLRP3, specifically proximal to the Walker B motif.[6][9] This binding prevents the necessary conformational changes required for their activation.[1]
-
Inhibition of Inflammasome Assembly: By binding to NLRP1 and NLRP3, this compound prevents the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and the subsequent formation of ASC specks, a hallmark of inflammasome activation.[1][2][4]
-
Prevention of Caspase-1 Activation: The inhibition of ASC speck formation prevents the recruitment and auto-catalytic activation of pro-caspase-1.[4][10]
-
Reduction of IL-1β and IL-18 Maturation: Without active caspase-1, the cleavage of pro-IL-1β and pro-IL-18 into their mature, biologically active forms is blocked, leading to a significant reduction in their secretion.[2][4][5]
Quantitative Data on the Effect of this compound on IL-1β and IL-18 Production
The inhibitory effect of this compound on IL-1β and IL-18 production has been quantified in various in vitro and in vivo models.
| Cell Type | Inflammasome Activator | Cytokine Measured | IC50 | Reference |
| LPS-primed immortalized mouse bone marrow-derived macrophages (iBMDMs) | Nigericin (B1684572) (NLRP3) | IL-1β | ~30 µM | [6][9] |
| LPS-primed iBMDMs | L18-MDP (NLRP1) | IL-1β | ~30 µM | [7][9] |
| Human-derived macrophages | Nigericin and Silica (B1680970) (NLRP3) | IL-1β | Concentration-dependent decrease (20-350 µM) | [11] |
| PMA-differentiated THP-1 cells (LPS-primed) | Nigericin or Silica (NLRP3) | IL-1β | Dose-dependent inhibition (35-350 µm) | [10] |
| PMA-differentiated THP-1 cells (LPS-primed) | L18-MDP or transfected poly I:C (NLRP1) | IL-1β | Dose-dependent inhibition | [10] |
| In Vivo Model | Challenge | Cytokine Measured | Effect of this compound | Reference |
| LPS-induced mouse inflammation model | LPS (intraperitoneal injection) | IL-1β, TNF-α, IFN-γ | Significantly reduced levels | [11] |
| Acute silicosis mouse model | Silica | IL-1β | Reduced levels | |
| Influenza A virus (IAV) challenge mouse model | IAV | Not specified | Reduced pulmonary inflammation and mortality | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the effect of this compound.
In Vitro Inhibition of IL-1β Secretion in Macrophages
-
Cell Culture and Priming: Immortalized mouse bone marrow-derived macrophages (iBMDMs) or human monocyte-derived macrophages (hMDMs) are cultured in appropriate media. For NLRP3 activation, cells are typically primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.[6][10]
-
This compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 60 minutes) before inflammasome activation.[10][11]
-
Inflammasome Activation:
-
Cytokine Measurement: Supernatants are collected, and the concentration of secreted IL-1β is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of this compound.
ASC Speck Formation Assay
-
Cell Line: NLRP3-deficient macrophages stably reconstituted with ASC-cerulean and NLRP3-Flag are used to visualize ASC speck formation.[7]
-
Treatment: Cells are treated with this compound prior to stimulation with an NLRP3 agonist like nigericin.[7]
-
Imaging: ASC speck formation, which appears as distinct fluorescent foci, is visualized and quantified using fluorescence microscopy. A reduction in the number of cells with ASC specks indicates inhibition of inflammasome assembly.[1][7]
In Vivo Mouse Models of Inflammation
-
LPS-Induced Systemic Inflammation: Mice are administered this compound (e.g., via intraperitoneal injection) prior to a challenge with LPS. Serum levels of IL-1β and other cytokines are measured at specific time points post-challenge to assess the systemic anti-inflammatory effects of this compound.
-
Acute Silicosis Model of Pulmonary Inflammation: Mice are intranasally or intratracheally instilled with silica particles to induce lung inflammation. This compound is administered to assess its ability to reduce pulmonary inflammation, often measured by cytokine levels in bronchoalveolar lavage (BAL) fluid and histological analysis of lung tissue.[2]
Signaling Pathways and Experimental Workflows
Canonical Inflammasome Activation Pathway
Caption: Canonical NLRP1/NLRP3 inflammasome activation pathway leading to cytokine maturation.
Mechanism of this compound Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. adisotx.com [adisotx.com]
- 4. medicineinnovates.com [medicineinnovates.com]
- 5. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | NLRP1/NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adiso Therapeutics Announces Publication in Journal of Clinical & Translational Immunology Highlighting the this compound Mechanism of Action [prnewswire.com]
- 9. ADS-032, dual NLRP1 and NLRP3 inflammasome inhibitor with efficacy in models of pulmonary inflammation and infection | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Unveiling ADS032: A First-in-Class Dual NLRP1/NLRP3 Inflammasome Inhibitor for Inflammatory Diseases
For Immediate Distribution to the Scientific Community
This technical guide provides an in-depth overview of ADS032, a novel small molecule inhibitor with the potential to revolutionize the treatment of a wide spectrum of inflammatory diseases. Developed as a first-in-class dual inhibitor of the NLRP1 and NLRP3 inflammasomes, this compound offers a targeted approach to modulating the innate immune response. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the core mechanism of action, preclinical efficacy data, and detailed experimental methodologies.
Core Mechanism of Action: Direct Inhibition of Inflammasome Assembly
This compound exerts its therapeutic effect by directly binding to and inhibiting both the NLRP1 and NLRP3 inflammasome sensor proteins.[1][2][3] These intracellular complexes are critical components of the innate immune system, responsible for detecting a variety of danger signals, including pathogens and cellular stress, and initiating a potent inflammatory response.[4] The mechanism of this compound involves the following key steps:
-
Direct Binding: this compound directly interacts with both NLRP1 and NLRP3 proteins.[1][3][5]
-
Inhibition of Assembly: This binding prevents the conformational changes necessary for the assembly of the inflammasome complex. A key indicator of this is the reduction of ASC (Apoptosis-associated speck-like protein containing a CARD) speck formation.[1][3][4]
-
Suppression of Cytokine Maturation: By inhibiting inflammasome formation, this compound blocks the activation of caspase-1, which in turn prevents the maturation and secretion of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][2][3]
This compound has been characterized as a rapid, reversible, and stable inhibitor, making it a promising therapeutic candidate.[1][3] Its dual-targeting capability is particularly significant as NLRP1 is predominantly expressed in barrier cells (e.g., bronchial epithelial cells), while NLRP3 is primarily found in immune cells (e.g., macrophages).[6][7] This allows this compound to provide a more comprehensive anti-inflammatory effect.[6]
Preclinical Efficacy: In Vitro and In Vivo Data
This compound has demonstrated significant anti-inflammatory effects in a range of preclinical models, highlighting its therapeutic potential.
In Vitro Efficacy
This compound has been shown to be effective in human-derived cells, a crucial factor for translational relevance.[4] The inhibitor reduces the secretion and maturation of IL-1β in human macrophages and bronchial epithelial cells in response to NLRP1 and NLRP3 activation.[1][3]
| Cell Type | Activator(s) | Effect of this compound | Reference |
| Human-derived Macrophages | NLRP3 agonists (e.g., Nigericin, MSU crystals) | Reduced IL-1β secretion and maturation; Reduced ASC speck formation | [1][4] |
| Human Bronchial Epithelial Cells | NLRP1/NLRP3 activators (e.g., Poly I:C) | Reduced IL-1β secretion and maturation | [1][3] |
| Immortalized Bone Marrow-Derived Macrophages (iBMDMs) | Specific inflammasome agonists for NLRP1, NLRP3, AIM2, and NLRC4 | Selective inhibition of NLRP1 and NLRP3 pathways, with no effect on AIM2 or NLRC4 | [8] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the systemic and localized anti-inflammatory activity of this compound.
| Animal Model | Condition | Treatment Regimen | Key Findings | Reference |
| C57BL/6 Mice | LPS-induced septic shock | 200 mg/kg this compound i.p. | Reduced serum levels of IL-1β and TNF-α. | [1][3][5] |
| C57BL/6 Mice | Acute lung silicosis | Intranasal inoculation (40mg/kg) | Reduced pulmonary inflammation. | [1][5] |
| C57BL/6 Mice | Lethal Influenza A Virus (IAV) challenge | 20 mg/kg this compound every 48h from day 1 | Increased survival and reduced pulmonary inflammation. | [1][3][5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Inflammasome Activation and Inhibition in iBMDMs
Objective: To determine the specificity of this compound for different inflammasome complexes.
Methodology:
-
Cell Culture: Immortalized Bone Marrow-Derived Macrophages (iBMDMs) are primed.
-
Treatment: Cells are treated with this compound (20 µM, 100 µM) or the NLRP3-specific inhibitor MCC950 (5 µM) for 60 minutes.[8]
-
Inflammasome Activation: Cells are subsequently challenged with a panel of specific inflammasome agonists:[8]
-
NLRP3: Nigericin, Monosodium Urate (MSU) crystals, Silica (B1680970).
-
NLRP1: L18-MDP.
-
Non-canonical: Transfected LPS (Serotype 0111:B4).
-
AIM2: poly dA:dT.
-
NLRC4: Flagellin.
-
-
Outcome Measurement: Cytokine levels in the supernatant are measured to assess inflammasome activation and inhibition.
ASC Speck Formation Assay
Objective: To visualize the effect of this compound on the formation of the inflammasome complex.
Methodology:
-
Cell Line: ASC-tagged Cerulean cells are used.
-
Treatment: Cells are treated with this compound (20, 100, and 350 µM) for 60 minutes.[8]
-
Activation: Inflammasome formation is induced by challenging with either Nigericin (6 µM for 120 minutes) or silica (250 µg/ml for 5 hours).[8]
-
Imaging: Cells are fixed and stained with DAPI to identify nuclei. ASC specks are observed using confocal microscopy.[8]
-
Quantification: The percentage of cells with ASC specks per field of view is counted and compared to agonist-treated control cells.[8]
In Vivo Model of LPS-Induced Septic Shock
Objective: To evaluate the systemic anti-inflammatory effects of this compound.
Methodology:
-
Animals: Six to eight-week-old C57BL/6 mice (equal numbers of male and female) are used.[5]
-
Treatment: Mice are treated with this compound (200 mg/kg) via intraperitoneal (i.p.) injection.[5]
-
Challenge: Mice are challenged with an i.p. injection of Lipopolysaccharide (LPS).
-
Outcome Measurement: Serum is collected to measure the levels of IL-1β and TNF-α via ELISA or Cytometric Bead Array (CBA).[1][3]
In Vivo Model of Acute Lung Silicosis
Objective: To assess the efficacy of this compound in a model of pulmonary inflammation.
Methodology:
-
Animals: Wild-type C57BL/6 mice are used.[8]
-
Treatment: Mice receive either PBS alone, silica (1mg), silica (1mg) mixed with this compound (40mg/kg) in PBS, or this compound alone via intranasal inoculation.[8]
-
Outcome Measurement: Pulmonary inflammation is assessed, likely through analysis of bronchoalveolar lavage (BAL) fluid for inflammatory cell infiltrates and cytokine levels.
In Vivo Model of Influenza A Virus (IAV) Infection
Objective: To determine the protective effect of this compound in a viral infection model.
Methodology:
-
Animals: Groups of wild-type C57BL/6 mice (n=8 per group; 4 male, 4 female) are used.[8]
-
Infection: Mice are challenged with Hkx31 IAV (10^5 PFU).[8]
-
Treatment: Mice are treated with this compound (20 mg/kg) every 48 hours starting from day 1 post-infection.[8]
-
Outcome Measurement: On day 4 post-infection, mice are euthanized, and BAL fluid is harvested. Cytokines are measured by ELISA/CBA, and infiltrating leukocytes are quantified by flow cytometry. Survival is monitored in parallel groups.[8]
Visualizing the Mechanism and Workflow
To further elucidate the role of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: this compound Signaling Pathway Inhibition.
Caption: this compound Experimental Workflow.
Future Directions
This compound is a promising therapeutic candidate for a variety of inflammatory conditions. Adiso Therapeutics is planning to pursue Investigational New Drug (IND)-enabling studies for this compound.[6][7] A Phase 0 experimental medicine study is also underway to provide early mechanistic data in humans following direct intrapulmonary dosing.[9] The dual inhibition of NLRP1 and NLRP3 inflammasomes by this compound represents a significant advancement in the field of inflammation research and holds the potential to address significant unmet medical needs in a wide range of diseases.[7]
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. benchchem.com [benchchem.com]
- 3. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicineinnovates.com [medicineinnovates.com]
- 5. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adiso Therapeutics Announces Publication in Journal of Clinical & Translational Immunology Highlighting the this compound Mechanism of Action [prnewswire.com]
- 7. hudson.org.au [hudson.org.au]
- 8. adisotx.com [adisotx.com]
- 9. hra.nhs.uk [hra.nhs.uk]
ADS032: A Technical Guide to a First-in-Class Dual NLRP1/NLRP3 Inflammasome Inhibitor for Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ADS032, a novel small molecule inhibitor targeting both NLRP1 and NLRP3 inflammasomes. This compound presents a significant advancement in the potential therapeutic landscape for a wide range of inflammatory diseases. By dually targeting key inflammasome sensors, this compound offers a comprehensive approach to mitigating inflammatory responses. This document outlines the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Dual Inhibition of NLRP1 and NLRP3 Inflammasomes
This compound is a sulfonylurea-containing compound that functions as a rapid, reversible, and stable inhibitor of both NLRP1 and NLRP3 inflammasomes.[1][2] Its primary mechanism involves the direct binding to the NACHT domain of both NLRP1 and NLRP3, proximal to the Walker B motif.[3] This interaction prevents the conformational changes necessary for inflammasome activation and subsequent assembly.[3][4]
The inhibition of inflammasome assembly by this compound effectively blocks the downstream inflammatory cascade. A key consequence of this inhibition is the reduction of ASC (Apoptosis-associated speck-like protein containing a CARD) speck formation, which is a hallmark of inflammasome activation.[2][5] By preventing the formation of these specks, this compound inhibits the activation of caspase-1, which in turn blocks the maturation and secretion of the highly pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][5] This dual inhibition of both NLRP1, predominantly expressed in barrier epithelial cells, and NLRP3, found in infiltrating immune cells, provides a comprehensive strategy for controlling inflammation at its source.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. medicineinnovates.com [medicineinnovates.com]
- 3. researchgate.net [researchgate.net]
- 4. Adiso Therapeutics Announces Publication in Journal of Clinical & Translational Immunology Highlighting the this compound Mechanism of Action [prnewswire.com]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. ADS-032, dual NLRP1 and NLRP3 inflammasome inhibitor with efficacy in models of pulmonary inflammation and infection | BioWorld [bioworld.com]
ADS032: A Technical Guide to a First-in-Class Dual NLRP1/NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADS032 is a novel, small-molecule, dual inhibitor of the NLRP1 and NLRP3 inflammasomes, key sensors in the innate immune system.[1][2][3] As a sulfonylurea compound, this compound directly binds to the NACHT domain of both NLRP1 and NLRP3, preventing their activation and the subsequent assembly of the inflammasome complex.[4][5] This inhibitory action abrogates the maturation and release of potent pro-inflammatory cytokines, primarily IL-1β and IL-18, and reduces pyroptotic cell death.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical efficacy of this compound, supported by quantitative data and detailed experimental protocols.
Chemical Structure and Physicochemical Properties
This compound is a sulfonylurea-based compound with the following properties:
| Property | Value | Reference |
| Chemical Formula | C22H29NO4S | [4] |
| Molecular Weight | 403.54 g/mol | [4] |
| CAS Number | 2757333-37-0 | [4] |
| Appearance | Solid | [4] |
| Solubility | 10 mM in DMSO | [4] |
Core Mechanism of Action: Dual Inhibition of NLRP1 and NLRP3 Inflammasomes
This compound exerts its anti-inflammatory effects through the direct inhibition of both NLRP1 and NLRP3 inflammasomes.[1][5][6] This dual inhibitory activity is a key differentiator, as NLRP1 is predominantly expressed in barrier cells, such as epithelial cells, while NLRP3 is found in infiltrating immune cells like macrophages.[3] By targeting both, this compound offers a comprehensive approach to modulating inflammation at different cellular levels.[2][3]
The mechanism of action involves:
-
Direct Binding: this compound directly interacts with the NACHT domain of both NLRP1 and NLRP3, proximal to the Walker B motif.[4][5]
-
Inhibition of Assembly: This binding prevents the conformational changes necessary for inflammasome activation and the subsequent oligomerization of the ASC (Apoptosis-associated speck-like protein containing a CARD) adaptor protein.[1][7]
-
Suppression of Cytokine Release: By inhibiting inflammasome assembly, this compound blocks the activation of caspase-1, which is responsible for the cleavage and maturation of pro-IL-1β and pro-IL-18 into their active, secreted forms.[1]
Quantitative In Vitro Efficacy Data
This compound has demonstrated potent and dose-dependent inhibition of NLRP1 and NLRP3 inflammasome activity in various cell-based assays.
| Assay | Cell Type | Activator | Measured Effect | IC50 | Reference |
| NLRP3 Inhibition | iBMDMs | Nigericin (B1684572) | IL-1β Secretion | ~30 µM | [4][5] |
| NLRP3 Inhibition | iBMDMs | Nigericin | IL-1β Secretion (No Washout) | 94.6 µM | [8] |
| NLRP3 Inhibition | iBMDMs | Nigericin | IL-1β Secretion (Washout) | 354 µM | [8] |
| NLRP1 Inhibition | iBMDMs | L18-MDP | IL-1β Secretion | Dose-dependent inhibition | [4] |
| ASC Speck Formation | Human Macrophages | Nigericin/Silica (B1680970) | ASC Oligomerization | Dose-dependent reduction | [6][7] |
iBMDMs: Immortalized Bone Marrow-Derived Macrophages
Quantitative In Vivo Efficacy Data
Preclinical studies in mouse models have demonstrated the therapeutic potential of this compound in various inflammatory disease models.
| Model | Dosing | Effect | Reference |
| LPS-Induced Inflammation | 200 mg/kg (i.p.) | Reduced serum IL-1β and TNF-α | [6][7] |
| Influenza A Virus (IAV) Infection | 20 mg/kg (nasal) | Reduced weight loss and mortality; Reduced pulmonary inflammation (IL-6, TNF-α, MCP-1) | [7] |
| Acute Silicosis | - | Reduced pulmonary inflammation | [6] |
Experimental Protocols
In Vitro Inflammasome Activation Assay
This protocol describes the methodology for assessing the inhibitory effect of this compound on NLRP1 and NLRP3 inflammasome activation in macrophages.
Methodology:
-
Cell Seeding: Immortalized bone marrow-derived macrophages (iBMDMs) are seeded at a density of 4 x 10^5 cells/mL.[9]
-
Priming: Cells are primed with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 3 hours.[9] This step is crucial for the transcriptional upregulation of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: The culture medium is replaced with serum-free media containing this compound at various concentrations (e.g., 3.5-350 µM) or a vehicle control (e.g., DMSO).[9] Cells are incubated for 60 minutes.[9]
-
Inflammasome Activation:
-
Endpoint Analysis: Cellular supernatants are collected and analyzed for the levels of secreted IL-1β and TNF-α using ELISA.[9] Cell death can be quantified using an LDH assay.[5]
ASC Speck Formation Assay
This protocol is used to visualize the effect of this compound on the formation of the ASC speck, a hallmark of inflammasome activation.
Methodology:
-
Cell Culture: ASC-tagged Cerulean cells are cultured and treated with this compound (e.g., 20, 100, and 350 µM) for 60 minutes.[10]
-
Stimulation: Cells are then challenged with either Nigericin (6 µM for 120 minutes) or silica (250 µg/mL for 5 hours).[10]
-
Fixation and Staining: Following stimulation, cells are fixed and stained with DAPI to identify cell nuclei.[10]
-
Microscopy and Analysis: ASC specks are visualized using confocal microscopy. The percentage of cells with specks per field of view is quantified and compared to agonist-treated control cells.[10]
Summary and Future Directions
This compound is a first-in-class, reversible, and stable dual inhibitor of the NLRP1 and NLRP3 inflammasomes.[4][6] Its unique mechanism of targeting both inflammasomes in key barrier and immune cells makes it a promising therapeutic candidate for a wide range of inflammatory diseases.[3] Preclinical data in both in vitro and in vivo models have demonstrated its potential to reduce inflammation and disease severity.[6][11] Further investigation and clinical development of this compound are warranted to explore its full therapeutic potential in human diseases.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. adisotx.com [adisotx.com]
- 3. Adiso Therapeutics Announces Publication in Journal of Clinical & Translational Immunology Highlighting the this compound Mechanism of Action [prnewswire.com]
- 4. This compound | NLRP1/NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. adisotx.com [adisotx.com]
- 11. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of ADS032 on Innate Immunity Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ADS032, a novel small-molecule inhibitor, and its impact on innate immunity pathways. This compound is distinguished as the first-in-class dual inhibitor of the NLRP1 and NLRP3 inflammasomes, offering a targeted approach to mitigating inflammatory responses. This document outlines the core mechanism of action, presents quantitative data from key experiments, details experimental protocols, and provides visual representations of the associated signaling pathways and workflows.
Core Mechanism of Action: Dual Inhibition of NLRP1 and NLRP3 Inflammasomes
This compound exerts its anti-inflammatory effects by directly binding to and inhibiting both NLRP1 and NLRP3 inflammasomes.[1][2][3] These inflammasomes are critical components of the innate immune system, acting as sensors for a variety of danger signals, including pathogens and cellular stress.[4] Chronic activation of NLRP1 and NLRP3 is implicated in a wide range of inflammatory diseases.[4][5] By targeting both, this compound provides a comprehensive approach to managing inflammation.[4][5] NLRP1 is predominantly expressed in barrier cells like bronchial epithelial cells, while NLRP3 is found in infiltrating immune cells such as macrophages and neutrophils.[2][4]
The inhibition of these inflammasomes by this compound blocks the downstream activation of caspase-1, which in turn prevents the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] This targeted action reduces the inflammatory cascade at its source.
Data Presentation: Quantitative Analysis of this compound Efficacy
The following tables summarize the quantitative data from key in vitro and in vivo experiments, demonstrating the inhibitory effects of this compound on inflammasome activity and subsequent inflammatory responses.
| In Vitro Assay | Cell Type | Activator | Parameter Measured | This compound Concentration | Inhibition | Reference |
| NLRP3 Inflammasome Activation | Immortalized Mouse Bone Marrow-Derived Macrophages (iBMDMs) | Nigericin | IL-1β Secretion | IC50 ≈ 30 µM | Dose-dependent | [6][7] |
| NLRP3 Inflammasome Activation | iBMDMs | Silica (B1680970) | IL-1β Secretion | - | Dose-dependent | [6][7] |
| NLRP1 Inflammasome Activation | iBMDMs | L18-MDP | IL-1β Secretion | IC50 ≈ 30 µM | Concentration-dependent | [6][7] |
| ASC Speck Formation | ASC-tagged Cerulean cells | Nigericin or Silica | Percentage of ASC specks | 20, 100, 350 µM | Reduction in speck formation | [8] |
| NLRP3 Inflammasome Activity | Human Macrophages | Nigericin | IL-1β Secretion | - | Effective inhibition | [1] |
| NLRP1 Inflammasome Activity | Human Bronchial Epithelial Cells | Poly I:C | IL-1β Secretion | - | Effective inhibition | [1][8] |
| In Vivo Model | Animal Model | Challenge | Parameter Measured | This compound Treatment | Outcome | Reference |
| Systemic Inflammation | C57BL/6 Mice | Lipopolysaccharide (LPS) | Serum IL-1β and TNF-α | 200 mg/kg | Significant reduction | [1][2][6] |
| Acute Silicosis | C57BL/6 Mice | Silica | Pulmonary Inflammation | - | Reduction in inflammation | [1][2][6] |
| Influenza A Virus (IAV) Infection | C57BL/6 Mice | Lethal IAV Challenge | Survival, Pulmonary Cytokines, Cellular Infiltrate | - | Increased survival, suppressed inflammation | [2][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
In Vitro Assays
1. NLRP3 and NLRP1 Inflammasome Activation in iBMDMs
-
Cell Seeding: Seed immortalized bone marrow-derived macrophages (iBMDMs) at a density of 2 x 10⁵ cells/well in a 96-well plate in complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Priming: Prime the iBMDMs with 100 ng/mL of LPS for 3 hours.
-
Inhibitor Treatment: Pre-treat the primed cells with this compound (ranging from 3.9-350 µM) for 60 minutes.
-
Activation:
-
NLRP3: Challenge with Nigericin (3 µM) for 120 minutes or Monosodium Urate (MSU) crystals or silica.
-
NLRP1: Challenge with L18-MDP (100 µg/mL) for 16 hours.
-
-
Analysis: Collect the cell culture supernatants. Measure the concentration of mature IL-1β using a commercially available ELISA kit. Assess cell viability by measuring lactate (B86563) dehydrogenase (LDH) release using a cytotoxicity assay kit.[4][6]
2. ASC Speck Formation Imaging Assay
-
Cell Culture: Use ASC-tagged Cerulean cells.
-
Treatment: Treat cells with this compound (20, 100, and 350 µM) for 60 minutes.
-
Activation: Challenge with either Nigericin (6 µM) for 120 minutes or silica (250 µg/mL) for 5 hours.
-
Fixation and Staining: Fix the cells and stain with DAPI to identify cell nuclei.
-
Imaging and Quantification: Observe ASC specks (visualized as white arrows in published images) using confocal microscopy. Count the percentage of specks per field of view (minimum of 9 fields per treatment group) and compare to agonist-treated cells without the inhibitor.[8]
In Vivo Models
1. LPS-Induced Systemic Inflammation
-
Animal Model: Use 6- to 8-week-old C57BL/6 mice, housed in a specific pathogen-free facility.
-
Treatment: Administer this compound (200 mg/kg) intraperitoneally (i.p.).
-
Challenge: After 1 hour, challenge the mice with an i.p. injection of LPS.
-
Sample Collection and Analysis: After a specified time, collect serum samples. Measure the levels of IL-1β and TNF-α using ELISA.[1]
2. Acute Silicosis-Associated Pulmonary Inflammation
-
Animal Model: Use C57BL/6 mice.
-
Induction of Silicosis: Administer silica intranasally to induce acute lung inflammation.
-
Treatment: Treat mice with this compound.
-
Analysis: After 24 hours, harvest bronchial lavage fluid. Measure the levels of pro-inflammatory cytokines.[8]
3. Influenza A Virus (IAV) Challenge
-
Animal Model: Use C57BL/6 mice.
-
Infection: Intranasally challenge the mice with a lethal dose of IAV (HKx31, 10⁵ PFU).
-
Treatment: Administer this compound at specified time points post-infection (e.g., day 1 or day 3).
-
Endpoints: Monitor survival rates. Assess pulmonary inflammation by measuring cytokine levels and cellular infiltrate in the lungs at defined time points.[1][8]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.
Caption: this compound directly inhibits NLRP1 and NLRP3 inflammasome activation.
References
- 1. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adiso Therapeutics Announces Publication in Journal of Clinical & Translational Immunology Highlighting the this compound Mechanism of Action [prnewswire.com]
- 3. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. adisotx.com [adisotx.com]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. ADS-032, dual NLRP1 and NLRP3 inflammasome inhibitor with efficacy in models of pulmonary inflammation and infection | BioWorld [bioworld.com]
- 8. adisotx.com [adisotx.com]
The Discovery and Development of ADS032: A Dual NLRP1/NLRP3 Inflammasome Inhibitor
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
ADS032 is a novel, first-in-class small molecule inhibitor that demonstrates dual activity against both NLRP1 and NLRP3 inflammasomes. Discovered by Adiso Therapeutics, this sulfonylurea-based compound has emerged as a promising therapeutic candidate for a range of inflammatory diseases. By directly binding to the NACHT domain of NLRP1 and NLRP3, this compound effectively prevents inflammasome assembly and the subsequent release of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of key quantitative data.
Discovery of this compound
This compound was identified through the screening of an in-house bioactive compound library developed by Adiso Therapeutics.[1][2] The primary screening cascade was designed to identify compounds capable of inhibiting inflammasome activation in cellular assays. This compound, a sulfonylurea compound, emerged from this screen as a potent inhibitor of both NLRP1 and NLRP3 inflammasome-mediated inflammatory responses.[2]
Mechanism of Action
This compound exerts its anti-inflammatory effects through the direct inhibition of the NLRP1 and NLRP3 inflammasomes. The core mechanism involves the following key steps:
-
Direct Binding to NLRP1 and NLRP3: this compound directly interacts with the NACHT domain of both NLRP1 and NLRP3 proteins.[2] This binding is crucial for preventing the conformational changes necessary for their activation.
-
Inhibition of Inflammasome Assembly: By binding to the NACHT domain, this compound blocks the oligomerization of NLRP1 and NLRP3, a critical step in the formation of the inflammasome complex.
-
Prevention of ASC Speck Formation: A hallmark of inflammasome activation is the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) into a large protein aggregate known as the ASC speck. This compound has been shown to effectively inhibit the formation of these ASC specks, thereby halting the downstream signaling cascade.[3]
-
Suppression of Caspase-1 Activation and Cytokine Release: The assembly of the inflammasome serves as a platform for the activation of caspase-1. By preventing this assembly, this compound blocks the activation of caspase-1 and the subsequent cleavage and release of the pro-inflammatory cytokines IL-1β and IL-18.[4]
References
- 1. ADS-032 - Page 1 | BioWorld [bioworld.com]
- 2. ADS-032, dual NLRP1 and NLRP3 inflammasome inhibitor with efficacy in models of pulmonary inflammation and infection | BioWorld [bioworld.com]
- 3. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
ADS032: A Potent Dual Inhibitor for Elucidating NLRP1 Inflammasome Function
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 1 (NLRP1) inflammasome is a critical component of the innate immune system, playing a pivotal role in orchestrating inflammatory responses to cellular danger signals. Dysregulation of the NLRP1 inflammasome is implicated in a variety of inflammatory diseases, making it a compelling target for therapeutic intervention. ADS032 has emerged as a first-in-class, potent, and reversible dual inhibitor of both NLRP1 and NLRP3 inflammasomes.[1][2][3] This technical guide provides an in-depth overview of this compound as a research tool for studying NLRP1 function, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Core Mechanism of Action: Direct Inhibition of NLRP1 Inflammasome Assembly
This compound exerts its inhibitory effect through direct binding to the NLRP1 protein, preventing the conformational changes necessary for inflammasome activation and assembly.[4][5] Evidence suggests this interaction occurs within the NACHT domain, a conserved region essential for the oligomerization of NLRP1.[4][5] Specifically, this compound is thought to interact proximal to the Walker B motif within the NACHT domain.[4][5] This direct binding prevents the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, thereby inhibiting the formation of the active inflammasome complex.[2][6] A key hallmark of this inhibition is the reduction of ASC speck formation, which are large protein aggregates that serve as a platform for caspase-1 activation.[2][6]
By preventing the proximity-induced auto-activation of pro-caspase-1, this compound effectively blocks the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3]
Quantitative Data Summary
The inhibitory potency of this compound has been characterized in various in vitro cellular models. The following tables summarize key quantitative data.
| Parameter | Cell Type | Inflammasome Target | Agonist | Value |
| IC₅₀ | Immortalized Mouse Bone Marrow-Derived Macrophages (iBMDMs) | NLRP1 | L18-MDP | ~30 µM |
| IC₅₀ | Immortalized Mouse Bone Marrow-Derived Macrophages (iBMDMs) | NLRP3 | Nigericin | ~30 µM |
Table 1: In Vitro Inhibitory Potency of this compound .[2][4]
| Animal Model | Inflammatory Challenge | Dosage of this compound | Route of Administration | Observed Effects |
| Acute Silicosis (Mouse) | Silica Instillation | 200 mg/kg | Intraperitoneal (i.p.) | Reduced pulmonary inflammation, including decreased inflammatory cytokines and cellular infiltrates.[3][6] |
| Endotoxic Shock (Mouse) | LPS Challenge | 200 mg/kg | Intraperitoneal (i.p.) | Significantly reduced serum levels of IL-1β and TNF-α.[2][3] |
| Influenza A Virus (Mouse) | IAV Challenge | Not specified | Not specified | Protected mice from lethal challenge, increased survival, and reduced pulmonary inflammation.[3] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Inflammation .
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: NLRP1 Inflammasome Activation Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Studying this compound's Effect on NLRP1 Function.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize the function of this compound as an NLRP1 inhibitor.
Protocol 1: In Vitro NLRP1 Inflammasome Activation Assay in Immortalized Bone Marrow-Derived Macrophages (iBMDMs)
This protocol describes the induction of NLRP1 inflammasome activation in iBMDMs and the assessment of inhibition by this compound.
Materials:
-
iBMDM cells
-
Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
L18-MDP (NLRP1 agonist)
-
This compound
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed iBMDMs in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Priming (Optional but Recommended): To upregulate pro-IL-1β expression, prime the cells by replacing the medium with 100 µL of complete DMEM containing LPS (e.g., 100 ng/mL) and incubate for 3-4 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete DMEM. After the priming step, add 100 µL of the this compound dilutions to the respective wells and incubate for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).
-
Inflammasome Activation: Prepare a 2X stock of L18-MDP (e.g., 200 µg/mL) in complete DMEM. Add 100 µL of the L18-MDP stock to each well (final concentration 100 µg/mL) to activate the NLRP1 inflammasome. Incubate for 16 hours at 37°C.[7]
-
Sample Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for IL-1β and LDH analysis.
-
Analysis:
-
Measure the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Assess cell death by measuring LDH release from the supernatant using a cytotoxicity assay kit according to the manufacturer's instructions.
-
Protocol 2: ASC Speck Formation Assay by Immunofluorescence and Confocal Microscopy
This protocol details the visualization and quantification of ASC speck formation as a direct measure of inflammasome assembly.
Materials:
-
Cells cultured on glass coverslips or in imaging-grade multi-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking Buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA)
-
Primary antibody against ASC
-
Alexa Fluor-conjugated secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with LPS (optional), this compound, and an NLRP1 agonist as described in Protocol 1.
-
Fixation: After treatment, carefully aspirate the medium and wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization and Blocking: Permeabilize and block the cells with Permeabilization/Blocking Buffer for 30 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody and Nuclear Staining: Incubate the cells with the Alexa Fluor-conjugated secondary antibody and a nuclear stain (DAPI or Hoechst) for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto glass slides using a mounting medium. Acquire images using a confocal microscope.
-
Quantification:
-
Count the total number of cells in each field by identifying the nuclei.
-
Count the number of cells containing a distinct, bright, and singular fluorescent speck.
-
Express the results as the percentage of ASC speck-positive cells relative to the total number of cells.
-
Conclusion
This compound represents a valuable and versatile tool for investigating the role of the NLRP1 inflammasome in health and disease.[2] Its dual inhibitory action on both NLRP1 and NLRP3 provides a unique opportunity to probe the distinct and overlapping functions of these two critical inflammasome sensors.[6] The data and protocols presented in this guide offer a comprehensive framework for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately advancing our understanding of NLRP1-mediated inflammation and paving the way for novel therapeutic strategies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. ADS-032, dual NLRP1 and NLRP3 inflammasome inhibitor with efficacy in models of pulmonary inflammation and infection | BioWorld [bioworld.com]
- 5. This compound | NLRP1/NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medicineinnovates.com [medicineinnovates.com]
- 7. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ADS032 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADS032 is a novel, first-in-class small molecule that acts as a dual inhibitor of the NLRP1 and NLRP3 (NACHT, LRR and PYD domains-containing protein 1 and 3) inflammasomes.[1][2][3] These inflammasomes are key components of the innate immune system that, upon activation by pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), trigger a pro-inflammatory cascade.[1][4] this compound exerts its anti-inflammatory effects by directly binding to both NLRP1 and NLRP3, thereby preventing inflammasome assembly and the subsequent maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] This document provides detailed protocols for the use of this compound in cell culture, summarizes key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The inhibitory potency of this compound has been characterized in various in vitro cellular models. The following table summarizes key quantitative data.[1]
| Cell Type | Inflammasome Target | Activator | Apparent IC₅₀ | Reference |
| Immortalized Mouse Bone Marrow-Derived Macrophages (iBMDMs) | NLRP3 | Nigericin (B1684572) | 44 µM | [1] |
| Immortalized Mouse Bone Marrow-Derived Macrophages (iBMDMs) | NLRP3 | Nigericin | 173 µM (Washout) | [1] |
Note: The shift in the apparent IC₅₀ after washout demonstrates the reversible nature of this compound's inhibitory activity.[1]
Signaling Pathway Inhibition by this compound
This compound directly binds to the NACHT domain of NLRP1 and NLRP3, which is a critical step for their activation and the subsequent assembly of the inflammasome complex.[5] This binding prevents the conformational changes required for the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), thereby inhibiting the formation of ASC specks, a hallmark of inflammasome activation.[1][2] The inhibition of inflammasome assembly prevents the activation of caspase-1, which is responsible for the cleavage of pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Caption: this compound inhibits NLRP1/NLRP3 inflammasome activation.
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation Assay in Immortalized Bone Marrow-Derived Macrophages (iBMDMs)
This protocol describes the induction of NLRP3 inflammasome activation in iBMDMs and the assessment of inhibition by this compound.[1]
Materials:
-
iBMDM cells
-
Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin
-
This compound
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed iBMDMs in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO₂ incubator.[1]
-
Priming: The following day, carefully remove the culture medium and replace it with 100 µL of complete DMEM containing 1 µg/mL LPS. Incubate for 3-4 hours at 37°C.[1]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete DMEM. After the priming step, add 100 µL of the this compound dilutions to the respective wells and incubate for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).[1]
-
Inflammasome Activation: Prepare a 2X stock of nigericin (e.g., 10 µM) in complete DMEM. Add 100 µL of the nigericin stock to each well (final concentration 5 µM) to activate the NLRP3 inflammasome. Incubate for 1-2 hours at 37°C.[1]
-
Sample Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatants for analysis.[1]
-
Analysis:
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Assess cytotoxicity by measuring LDH release in the supernatants using a cytotoxicity assay kit.
-
Caption: In vitro NLRP3 inflammasome activation assay workflow.
ASC Speck Formation Assay
This protocol outlines the procedure to visualize and quantify the inhibition of ASC speck formation by this compound.[5]
Materials:
-
ASC-cerulean-expressing iBMDMs
-
This compound
-
Nigericin or Silica (B1680970)
-
Hoechst 33342
-
4% Paraformaldehyde
-
Serum-free DMEM
-
Confocal microscope
Procedure:
-
Cell Treatment: Incubate ASC-cerulean-expressing iBMDMs with this compound or vehicle control (DMSO) for 60 minutes in serum-free DMEM.[5]
-
Inflammasome Activation: Challenge the cells with nigericin (6 µM) for 2 hours or silica (250 µg/mL) for 5 hours.[5]
-
Staining: Add Hoechst 33342 to the cells 10 minutes prior to harvesting to stain the nuclei.[5]
-
Fixation: Fix the cells for 30 minutes in 4% paraformaldehyde.[5]
-
Imaging: Image at least nine fields per sample using a confocal microscope with a 63x oil objective.[5]
-
Analysis: Analyze the images as three-dimensional deconvoluted maximum-intensity projections of z-stacks. Quantify the percentage of ASC speck-positive cells relative to the total number of cells.[5]
Caption: Workflow and logical relationship of the ASC speck assay.
Conclusion
This compound is a potent and reversible dual inhibitor of the NLRP1 and NLRP3 inflammasomes.[1][2] Its mechanism of action, centered on the direct inhibition of inflammasome assembly, leads to a significant reduction in the production and release of key inflammatory mediators.[1][5] The protocols and data presented here provide a comprehensive framework for the investigation and application of this compound in cell culture-based research for a range of inflammatory disorders.
References
Application Notes and Protocols for In Vivo Administration of ADS032 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADS032 is a potent and reversible dual inhibitor of the NLRP1 and NLRP3 inflammasomes.[1][2] By directly binding to the NACHT domain of both NLRP1 and NLRP3, this compound effectively blocks inflammasome assembly and activation.[3][4] This inhibition prevents the downstream cleavage of pro-caspase-1 into its active form, thereby reducing the maturation and secretion of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][5] These application notes provide detailed protocols for the in vivo administration of this compound in various mouse models of inflammation, along with a summary of its efficacy.
Mechanism of Action: Dual Inhibition of NLRP1/NLRP3 Inflammasomes
This compound exerts its anti-inflammatory effects by targeting the initial steps of the NLRP1 and NLRP3 inflammasome signaling pathways. Upon activation by pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), NLRP1 and NLRP3 oligomerize and recruit the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This leads to the formation of a large protein complex known as the inflammasome, which serves as a platform for the activation of caspase-1. Activated caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory response.[5] this compound intervenes by directly binding to NLRP1 and NLRP3, preventing their oligomerization and the subsequent recruitment of ASC, effectively halting the entire downstream signaling cascade.[3][6]
Caption: Mechanism of action of this compound as a dual inhibitor of NLRP1 and NLRP3 inflammasomes.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in several preclinical mouse models of inflammation. The following tables summarize the key quantitative findings.
Table 1: Efficacy of this compound in a Mouse Model of LPS-Induced Systemic Inflammation
| Parameter Measured | Treatment Group | Result | Reference |
| Serum IL-1β | This compound (200 mg/kg, i.p.) + LPS | Significantly Reduced vs. Vehicle + LPS | [4] |
| Serum TNF-α | This compound (200 mg/kg, i.p.) + LPS | Significantly Reduced vs. Vehicle + LPS | [4] |
| Serum IFN-γ | This compound (200 mg/kg, i.p.) + LPS | Significantly Reduced vs. Vehicle + LPS | [4] |
| Serum IL-10 | This compound (200 mg/kg, i.p.) + LPS | Not Significantly Affected vs. Vehicle + LPS | [4] |
Table 2: Efficacy of this compound in a Mouse Model of Acute Silicosis
| Parameter Measured | Treatment Group | Result | Reference |
| BALF IL-1β | ADS132* (40 mg/kg, i.n.) + Silica (B1680970) | Significantly Reduced vs. Silica Alone | [4] |
| BALF TNF-α | ADS132* (40 mg/kg, i.n.) + Silica | Significantly Reduced vs. Silica Alone | [4] |
| BALF MCP-1 | ADS132* (40 mg/kg, i.n.) + Silica | Significantly Reduced vs. Silica Alone | [4] |
| BALF IL-6 | ADS132* (40 mg/kg, i.n.) + Silica | Significantly Reduced vs. Silica Alone | [4] |
| BALF Leukocytes | ADS132* (40 mg/kg, i.n.) + Silica | Significantly Reduced vs. Silica Alone | [4] |
| BALF Neutrophils | ADS132* (40 mg/kg, i.n.) + Silica | Significantly Reduced vs. Silica Alone | [4] |
| BALF Inflammatory Macrophages | ADS132* (40 mg/kg, i.n.) + Silica | Significantly Reduced vs. Silica Alone | [4] |
| BALF Dendritic Cells | ADS132* (40 mg/kg, i.n.) + Silica | Significantly Reduced vs. Silica Alone | [4] |
| *ADS132 is a PEGylated version of this compound with similar biological activity. |
Table 3: Efficacy of this compound in a Mouse Model of Lethal Influenza A Virus (IAV) Challenge
| Parameter Measured | Treatment Group | Result | Reference |
| Survival | This compound (20 mg/kg, i.n.) + IAV | Significantly Increased vs. PBS + IAV (P < 0.001) | [2] |
| BALF Cytokines | This compound (20 mg/kg, i.n.) + IAV | Significantly Reduced vs. PBS + IAV | [2] |
| BALF Infiltrating Leukocytes | This compound (20 mg/kg, i.n.) + IAV | Significantly Reduced vs. PBS + IAV | [2] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound in the aforementioned mouse models.
Protocol 1: LPS-Induced Systemic Inflammation
This protocol describes the induction of systemic inflammation using lipopolysaccharide (LPS) and the assessment of this compound's therapeutic efficacy.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization: Acclimatize C57BL/6 mice to standard housing conditions for at least one week prior to the experiment.
-
This compound Preparation: Prepare a suspension of this compound in the vehicle control at the desired concentration.
-
This compound Administration: Administer this compound (e.g., 200 mg/kg) or vehicle control to the mice via intraperitoneal (i.p.) injection.[4]
-
LPS Challenge: 60 minutes after this compound or vehicle administration, challenge the mice with an i.p. injection of LPS (10 mg/kg).[2][4]
-
Sample Collection: 120 minutes after the LPS challenge, euthanize the mice and collect blood via cardiac puncture for serum analysis.[2][4]
-
Analysis: Process blood samples to obtain serum. Analyze serum cytokine levels (e.g., IL-1β, TNF-α, IFN-γ, IL-10) using ELISA or cytokine bead array.[4]
Caption: Workflow for the LPS-induced systemic inflammation mouse model.
Protocol 2: Acute Silicosis-Induced Pulmonary Inflammation
This protocol details the induction of lung inflammation using silica and the evaluation of this compound's protective effects.
Materials:
-
C57BL/6 mice
-
ADS132 (PEGylated this compound)
-
Crystalline silica
-
Sterile PBS
-
Equipment for intranasal (i.n.) inoculation
Procedure:
-
Acclimatization: Acclimatize C57BL/6 mice to standard housing conditions for at least one week.
-
Treatment Preparation: Prepare a solution of ADS132 (40 mg/kg) mixed with silica (50 mg/kg) in sterile PBS. Prepare control solutions of PBS alone, silica alone in PBS, and ADS132 alone in PBS.[4]
-
Intranasal Inoculation: Administer the prepared solutions to the respective groups of mice via intranasal (i.n.) inoculation.[4]
-
Sample Collection: 24 hours after inoculation, euthanize the mice and perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF).[4]
-
Analysis:
Protocol 3: Influenza A Virus (IAV)-Induced Lethal Challenge
This protocol outlines the procedure for a lethal IAV challenge in mice and the assessment of this compound's therapeutic potential.
Materials:
-
C57BL/6 mice (male and female)
-
This compound
-
Influenza A virus (e.g., HKx31 H3N2, lethal dose of 10^5 PFU)
-
Sterile PBS
-
Equipment for intranasal (i.n.) challenge and treatment
Procedure:
-
Acclimatization: Acclimatize C57BL/6 mice for at least one week.
-
IAV Challenge: On day 0, intranasally challenge the mice with a lethal dose (10^5 PFU) of HKx31 IAV.[2]
-
Treatment Regimen:
-
Treatment Group 1: Beginning on day 1 post-infection, treat mice intranasally with this compound (20 mg/kg) every 48 hours until day 5 post-infection.[2]
-
Treatment Group 2: Beginning on day 3 post-infection, treat mice intranasally with this compound (20 mg/kg) every 48 hours.[2]
-
Control Group: Treat IAV-challenged mice with PBS intranasally on the same schedule.
-
-
Monitoring and Endpoints:
-
Survival: Monitor the survival of the mice daily for the duration of the experiment.[2]
-
Weight Loss: Weigh the mice daily and record the percentage of weight loss relative to day 0.[2]
-
Pulmonary Inflammation (for a separate cohort): On day 4 post-infection, euthanize a subset of mice from each group and collect BALF. Analyze the BALF for cytokine levels and infiltrating leukocyte populations.[2]
-
Caption: Logical relationship of this compound's therapeutic effect in the IAV challenge model.
Conclusion
This compound is a valuable research tool for investigating the roles of the NLRP1 and NLRP3 inflammasomes in various pathological conditions. The protocols outlined in these application notes provide a framework for conducting in vivo studies in mouse models of systemic and pulmonary inflammation. The robust efficacy of this compound in reducing inflammatory responses and improving survival in these models highlights its potential as a therapeutic agent for inflammasome-driven diseases.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. adisotx.com [adisotx.com]
- 3. ADS-032, dual NLRP1 and NLRP3 inflammasome inhibitor with efficacy in models of pulmonary inflammation and infection | BioWorld [bioworld.com]
- 4. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medicineinnovates.com [medicineinnovates.com]
- 7. profiles.wustl.edu [profiles.wustl.edu]
Application Notes and Protocols for ADS032: A Dual NLRP1/NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADS032 is a novel, first-in-class small molecule that functions as a dual inhibitor of the NLRP1 and NLRP3 inflammasomes.[1][2][3][4][5] These inflammasomes are key components of the innate immune system that, upon activation by various pathogens and danger signals, trigger a potent inflammatory response through the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1] By directly binding to and inhibiting both NLRP1 and NLRP3, this compound effectively abrogates this downstream inflammatory cascade.[1][4][6] Chronic activation of NLRP1, predominantly found in barrier cells like bronchial epithelial cells, and NLRP3, located in infiltrating immune cells, is implicated in a wide array of inflammatory diseases.[2][7] this compound's dual inhibitory action presents a comprehensive therapeutic strategy for these conditions.[2][8] The inhibitor has demonstrated efficacy in both human and mouse cells and has shown promise in preclinical in vivo models of inflammation.[4][8]
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly targeting the NACHT domain of both NLRP1 and NLRP3 proteins, which is essential for their oligomerization and activation.[1][9] This interaction prevents the conformational changes required for the assembly of the inflammasome complex. A key consequence of this inhibition is the reduction of ASC (Apoptosis-associated speck-like protein containing a CARD) speck formation, which serves as a platform for the recruitment and activation of pro-caspase-1.[1][6][8] By preventing inflammasome assembly, this compound blocks the auto-activation of pro-caspase-1 to its active form, caspase-1. Active caspase-1 is the enzyme responsible for cleaving pro-IL-1β and pro-IL-18 into their mature, active forms. Consequently, this compound leads to a significant reduction in the secretion of these potent pro-inflammatory cytokines.[1] this compound is characterized as a rapid, stable, and reversible inhibitor.[4][6][8]
Quantitative Data: Dosage and Concentration
The inhibitory potency of this compound has been characterized in various in vitro and in vivo models.
Table 1: In Vitro IC50 Values for this compound
| Cell/Assay Type | Inflammasome Target | Activator | Measured Effect | IC50 | Reference |
| Immortalized Mouse Bone Marrow-Derived Macrophages (iBMDMs) | NLRP3 | Nigericin (B1684572) | IL-1β Secretion | ~30 µM | [9] |
| Immortalized Mouse Bone Marrow-Derived Macrophages (iBMDMs) | NLRP1 | L18-MDP | IL-1β Secretion | ~30 µM | [4][9] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Cell Type | Application | Concentration Range | Notes | Reference |
| iBMDMs | NLRP3 Inhibition | 20 - 350 µM | Pre-treatment for 1 hour before activation. | [10][11] |
| iBMDMs | NLRP1 Inhibition | 20 - 100 µM | Pre-treatment for 1 hour before activation. | [11] |
| Differentiated THP-1 Macrophages | NLRP3 Inhibition | Concentration-dependent | Tested against nigericin and silica (B1680970) activators. | [4] |
| Primary Human Monocyte-Derived Macrophages | NLRP3 Inhibition | Concentration-dependent | Tested against nigericin activation. | [4] |
| Human Bronchial Epithelial Cells | NLRP1 Inhibition | Concentration-dependent | Tested against talabostat (B1681214) and anisomycin. | [4] |
| ASC-tagged Cerulean Cells | ASC Speck Formation | 20 - 350 µM | Pre-treatment for 1 hour before activation. | [11] |
Table 3: Dosage for In Vivo Experiments
| Animal Model | Application | Dosage | Administration Route | Reference |
| C57BL/6 Mice | LPS-induced Systemic Inflammation | 200 mg/kg | Intraperitoneal (i.p.) | [4][11] |
| C57BL/6 Mice | Influenza A Virus (IAV) Challenge | 20 mg/kg | Intranasal | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the efficacy and mechanism of action of this compound.
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in iBMDMs
This protocol details the induction of NLRP3 inflammasome activation in immortalized bone marrow-derived macrophages (iBMDMs) and the assessment of inhibition by this compound.[1]
Materials:
-
iBMDM cells
-
Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin
-
This compound
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed iBMDMs in a 96-well plate at a density of 1 x 10^5 cells/mL, 24 hours prior to the experiment.[4]
-
Priming: Prime the cells with 100 ng/mL of LPS in complete DMEM for 3 hours at 37°C to upregulate pro-IL-1β and NLRP3 expression.[4][11]
-
Inhibitor Treatment:
-
Inflammasome Activation:
-
Sample Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes.[1] Collect the supernatant for analysis.
-
Analysis:
-
Measure the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Assess cell death and cytotoxicity by measuring LDH release in the supernatant using an LDH cytotoxicity assay kit.
-
Protocol 2: In Vivo Efficacy in a Mouse Model of Systemic Inflammation
This protocol outlines a model to assess the in vivo efficacy of this compound in an LPS-induced systemic inflammation model.[1][11]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
LPS from E. coli O111:B4
-
This compound
-
Sterile PBS
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly allocate mice into treatment groups (e.g., Vehicle + PBS, Vehicle + LPS, this compound + LPS).
-
This compound Administration: Administer this compound (200 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[4][11]
-
LPS Challenge: After 1 hour following this compound administration, challenge the mice with an i.p. injection of a sublethal dose of LPS (e.g., 10 mg/kg).[11]
-
Monitoring: Monitor the mice for signs of endotoxemia.
-
Sample Collection: At a predetermined time point post-LPS challenge (e.g., 2 hours), collect blood via cardiac puncture for serum preparation.[11]
-
Analysis: Measure the levels of IL-1β and TNF-α in the serum using ELISA to determine the effect of this compound on the systemic inflammatory response.[9]
Protocol 3: ASC Speck Formation Assay
This protocol describes how to visualize and quantify the inhibition of ASC speck formation by this compound using confocal microscopy.
Materials:
-
ASC-tagged Cerulean expressing cells (e.g., immortalized macrophages)
-
This compound
-
LPS
-
Nigericin or Silica
-
DAPI stain
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed ASC-tagged Cerulean cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Priming: Prime the cells with 100 ng/mL LPS for 3 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (e.g., 20, 100, 350 µM) for 1 hour.[11]
-
Inflammasome Activation: Activate the inflammasome by treating with either 6 µM Nigericin for 2 hours or 250 µg/mL silica for 5 hours.[11]
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the number of cells containing ASC specks (visible as large, perinuclear aggregates of Cerulean fluorescence).
-
Express the results as the percentage of ASC speck-positive cells relative to the total number of cells (identified by DAPI staining).[1]
-
Conclusion
This compound is a potent, reversible, and dual-specific inhibitor of the NLRP1 and NLRP3 inflammasomes.[1][6] Its mechanism of action centers on the direct inhibition of inflammasome assembly, leading to a significant reduction in the production and release of key inflammatory mediators.[1][9] The data and protocols presented in this guide provide a comprehensive framework for the continued investigation and development of this promising therapeutic agent for a range of inflammatory disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Adiso Therapeutics Announces Publication in Journal of Clinical & Translational Immunology Highlighting the this compound Mechanism of Action [prnewswire.com]
- 3. adisotx.com [adisotx.com]
- 4. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. adisotx.com [adisotx.com]
- 8. medicineinnovates.com [medicineinnovates.com]
- 9. ADS-032, dual NLRP1 and NLRP3 inflammasome inhibitor with efficacy in models of pulmonary inflammation and infection | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. adisotx.com [adisotx.com]
ADS032: A Novel Dual NLRP1/NLRP3 Inflammasome Inhibitor for Respiratory Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADS032 is a first-in-class, small-molecule dual inhibitor of the NLRP1 and NLRP3 (NACHT, LRR and PYD domains-containing protein 1 and 3) inflammasomes.[1][2][3] These intracellular multi-protein complexes are key orchestrators of innate immunity, sensing a wide array of pathogen- and danger-associated molecular patterns that trigger potent inflammatory responses.[4] Dysregulation of NLRP1 and NLRP3 inflammasome activation is implicated in the pathophysiology of numerous inflammatory conditions, including a range of respiratory diseases.[5][4] this compound presents a promising therapeutic and research tool by concurrently targeting both of these critical inflammasome pathways.[1][6][2] This document provides detailed application notes and protocols for the utilization of this compound in the study of respiratory inflammation.
Mechanism of Action
This compound, a sulfonylurea compound, exerts its anti-inflammatory effects through direct binding to the NACHT domain of both NLRP1 and NLRP3.[3] This interaction, occurring proximal to the Walker B motif, inhibits the conformational changes necessary for inflammasome activation and subsequent assembly.[3] The downstream consequences of this inhibition include the prevention of ASC (Apoptosis-associated speck-like protein containing a CARD) speck formation, a critical step in inflammasome signaling, and the blockade of pro-caspase-1 activation.[6][4] Ultimately, this compound inhibits the maturation and secretion of the highly pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][6][2]
dot
Caption: this compound signaling pathway inhibition.
Data Presentation
In Vitro Efficacy of this compound
| Cell Type | Activator(s) | Readout | IC50 (µM) | Reference(s) |
| Immortalized Mouse Bone Marrow-Derived Macrophages (iBMDMs) | Nigericin (NLRP3) | IL-1β Secretion | ~30 | [3] |
| Immortalized Mouse Bone Marrow-Derived Macrophages (iBMDMs) | L18-MDP (NLRP1) | IL-1β Secretion | ~30 | [3] |
| Differentiated Human THP-1 Macrophages | Nigericin, Silica (NLRP3) | IL-1β Secretion | Dose-dependent reduction | [1] |
In Vivo Efficacy of this compound in Respiratory Inflammation Models
| Model | Species | Treatment Regimen | Key Findings | Reference(s) |
| Acute Silicosis | Mouse | 40 mg/kg (ADS132*) intranasally with silica | Reduced pro-inflammatory cytokines in bronchoalveolar lavage fluid (BALF) | [1] |
| Influenza A Virus (IAV) | Mouse | 20 mg/kg intranasally at day 1 or 3 post-infection | Increased survival, reduced weight loss, suppressed pulmonary cytokines and cellular infiltrate | [1][2] |
| LPS Challenge | Mouse | 200 mg/kg intraperitoneally prior to LPS | Reduced serum levels of IL-1β and TNF-α | [6][3] |
*ADS132 is a PEGylated version of this compound with similar biological activity.[1]
Experimental Protocols
dot
Caption: Experimental workflow for this compound.
In Vitro Protocol: NLRP1/NLRP3 Inflammasome Activation Assay
Objective: To assess the inhibitory effect of this compound on NLRP1 and NLRP3 inflammasome activation in macrophages.
Materials:
-
Immortalized mouse bone marrow-derived macrophages (iBMDMs)
-
Complete DMEM (with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
Nigericin (for NLRP3 activation)
-
L18-MDP (for NLRP1 activation)
-
This compound
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed iBMDMs in a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Priming: Prime the cells with 100 ng/mL LPS in complete DMEM for 3 hours.
-
Inhibitor Treatment: Pre-treat the primed cells with varying concentrations of this compound (e.g., 3.9-350 µM) for 60 minutes.
-
Inflammasome Activation:
-
NLRP3: Add 3 µM Nigericin to the wells and incubate for 120 minutes.
-
NLRP1: Add 100 µg/mL L18-MDP to the wells and incubate for 16 hours.
-
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Analysis:
-
Measure the concentration of mature IL-1β in the supernatants using an ELISA kit.
-
Assess cell viability by measuring LDH release using a cytotoxicity assay kit.
-
In Vitro Protocol: ASC Speck Formation Imaging Assay
Objective: To visualize and quantify the effect of this compound on ASC speck formation.
Materials:
-
iBMDMs stably expressing ASC-cerulean (or similar fluorescently tagged ASC)
-
This compound
-
Nigericin or Silica
-
DAPI
-
Confocal microscope
Procedure:
-
Cell Seeding and Priming: Seed and prime ASC-cerulean expressing iBMDMs as described in the inflammasome activation assay.
-
Inhibitor Treatment: Treat the cells with this compound (e.g., 20, 100, 350 µM) for 60 minutes.
-
Inflammasome Activation: Add Nigericin (6 µM for 120 minutes) or silica (250 µg/mL for 5 hours).
-
Fixation and Staining: Fix the cells, and stain with DAPI to identify nuclei.
-
Imaging and Quantification: Observe the cells using a confocal microscope. Count the number of cells with ASC specks per field of view and express as a percentage of the total number of cells.
In Vivo Protocol: Acute Silicosis Mouse Model
Objective: To evaluate the efficacy of this compound in a mouse model of silica-induced pulmonary inflammation.
Materials:
-
C57BL/6 mice
-
Crystalline silica
-
This compound (or a PEGylated version like ADS132)
-
Sterile PBS
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week prior to the experiment.
-
Induction of Silicosis: Administer a single intranasal dose of silica (1 mg) to anesthetized mice. A control group should receive PBS.
-
This compound Administration: Co-administer this compound (e.g., 40 mg/kg of ADS132) intranasally with the silica.
-
Sample Collection: At 24 hours post-instillation, euthanize the mice and collect bronchoalveolar lavage fluid (BALF).
-
Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the BALF using ELISA or a cytokine bead array.
In Vivo Protocol: Influenza A Virus (IAV) Mouse Model
Objective: To assess the protective effects of this compound in a lethal IAV infection model.
Materials:
-
C57BL/6 mice
-
Influenza A virus (e.g., HKx31 strain)
-
This compound
-
Sterile PBS
Procedure:
-
IAV Challenge: Intranasally challenge mice with a lethal dose of IAV (e.g., 10^5 PFU of HKx31).
-
This compound Treatment: Administer this compound (20 mg/kg) intranasally at day 1 or day 3 post-infection, and every 48 hours thereafter until day 5.
-
Monitoring: Monitor mice daily for weight loss and survival.
-
Endpoint Analysis: On day 4 post-infection, a subset of mice can be euthanized to collect BALF for the analysis of pulmonary cytokines and immune cell infiltration by flow cytometry.
Mechanism of Action Protocol: Photoaffinity Labeling for Direct Binding
Objective: To demonstrate the direct binding of this compound to NLRP1 and NLRP3.
Materials:
-
Recombinant NLRP1 and NLRP3 proteins
-
Photoaffinity-labeled this compound probes (e.g., ADS165, ADS167)[1][6]
-
UV light source (365 nm)
-
SDS-PAGE and Western blotting reagents
-
Anti-PEG antibody
Procedure:
-
Incubation: Co-incubate recombinant NLRP3 or NLRP1 protein (2 µg) with a competitive inhibitor (e.g., ADS167 or MCC950 for NLRP3) for 20 minutes.
-
UV Cross-linking (Step 1): Irradiate the mixture with UV light (365 nm) for 20 minutes.
-
Probe Incubation: Add the photoaffinity probe with a detectable tag (e.g., PEG-labeled ADS165) and incubate for 20 minutes.
-
UV Cross-linking (Step 2): Irradiate the mixture again with UV light (365 nm) for 20 minutes to cross-link the probe to the protein.
-
Analysis: Separate the proteins by SDS-PAGE and perform a Western blot using an anti-PEG antibody to visualize the ADS165-linked protein. Competition with the unlabeled inhibitor should reduce the signal, demonstrating specific binding.
dot
Caption: Logical relationship of this compound's effects.
Conclusion
This compound is a potent and specific dual inhibitor of the NLRP1 and NLRP3 inflammasomes, offering a valuable tool for investigating the role of these pathways in respiratory inflammation.[3][5] The protocols outlined in this document provide a framework for characterizing the in vitro and in vivo effects of this compound, from its direct molecular interactions to its therapeutic potential in preclinical models of lung disease. These application notes are intended to guide researchers in leveraging this compound to advance our understanding and treatment of inflammatory respiratory conditions.
References
- 1. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADS-032, dual NLRP1 and NLRP3 inflammasome inhibitor with efficacy in models of pulmonary inflammation and infection | BioWorld [bioworld.com]
- 3. medicineinnovates.com [medicineinnovates.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of ASC Speck Formation in Response to ADS032
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inflammasome is a multiprotein complex that plays a critical role in the innate immune system by initiating inflammatory responses.[1][2] A key component of many inflammasomes is the apoptosis-associated speck-like protein containing a CARD (ASC), which, upon activation, oligomerizes to form a large protein aggregate known as the ASC speck.[3][4] This event is a hallmark of inflammasome activation and serves as a platform for the recruitment and activation of pro-caspase-1, leading to the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18.[5][6]
ADS032 is a novel small-molecule inhibitor that has been identified as a dual inhibitor of the NLRP1 and NLRP3 inflammasomes.[7][8] Mechanistic studies have shown that this compound directly binds to both NLRP1 and NLRP3, thereby preventing the assembly of the inflammasome complex and subsequent ASC speck formation.[7][9] This inhibitory action effectively blocks the downstream inflammatory cascade, highlighting its therapeutic potential for a range of inflammatory diseases.[8][10]
This document provides a detailed protocol for the detection of ASC oligomerization, a surrogate for ASC speck formation, by Western blotting. This method allows for the quantitative analysis of inflammasome activation and the efficacy of inhibitors like this compound.
Signaling Pathway
The canonical NLRP3 inflammasome activation pathway is a two-step process. The first step, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) that signal through Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway.[2][6] The second step, "activation," is triggered by a variety of stimuli, including ion fluxes (such as potassium efflux), and leads to the assembly of the NLRP3 inflammasome complex.[11] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[2] Upon assembly, pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[5] this compound acts by directly inhibiting NLRP3, thereby preventing the recruitment of ASC and the subsequent formation of the ASC speck, which is essential for caspase-1 activation.[7][9]
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking | Springer Nature Experiments [experiments.springernature.com]
- 5. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicineinnovates.com [medicineinnovates.com]
- 11. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measurement of IL-1β Following ADS032 Treatment Using Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADS032 is a novel small-molecule, dual inhibitor of the NLRP1 and NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasomes.[1][2] These inflammasome complexes are key components of the innate immune system that, upon activation by various danger signals, trigger the maturation and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[3][4] By directly binding to NLRP1 and NLRP3, this compound prevents the assembly of the inflammasome, thereby inhibiting the downstream inflammatory cascade.[1][5] This makes this compound a promising therapeutic candidate for a range of inflammatory diseases.[2][6] The following protocol provides a detailed method for quantifying the inhibitory effect of this compound on IL-1β secretion from immortalized bone marrow-derived macrophages (iBMDMs) using a commercially available ELISA kit.
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation is a two-step process. The priming step (Signal 1), typically initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[3][7] The activation step (Signal 2), triggered by a variety of stimuli including nigericin, leads to the assembly of the NLRP3 inflammasome, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[3] This assembly facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[7] Active caspase-1 then cleaves pro-IL-1β into its mature and biologically active form, IL-1β, which is subsequently secreted from the cell.[4][7] this compound exerts its inhibitory effect by preventing the assembly of the NLRP3 inflammasome complex.[1][2]
Caption: NLRP3 inflammasome signaling cascade and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing the efficacy of this compound in inhibiting IL-1β secretion.
Caption: A streamlined workflow for evaluating this compound's impact on IL-1β production.
Experimental Protocols
In-Vitro iBMDM Model for NLRP3 Inflammasome Activation
This protocol describes the induction of NLRP3 inflammasome activation in immortalized bone marrow-derived macrophages (iBMDMs) and the assessment of inhibition by this compound.[1]
Materials:
-
iBMDM cells
-
Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin
-
This compound
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for mouse IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed iBMDM cells in a 96-well plate at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.[8]
-
Priming: Prime the cells with LPS (100 ng/mL) in complete DMEM for 3-4 hours at 37°C.[8] This step is crucial for the transcriptional upregulation of pro-IL-1β and NLRP3.[7]
-
This compound Treatment: After priming, replace the medium with Opti-MEM I. Add this compound at the desired concentrations to the respective wells. It is recommended to perform a dose-response curve (e.g., 20-350 µM).[5][9] Incubate for 1 hour at 37°C.[9]
-
Stimulation: Following the incubation with this compound, stimulate the cells with Nigericin (e.g., 6 µM) to activate the NLRP3 inflammasome.[9]
-
Incubation: Incubate the plate for 1-2 hours at 37°C.[1]
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatants for the IL-1β ELISA.[1] Store supernatants at -80°C if not used immediately.
IL-1β ELISA Protocol
This is a general protocol and should be adapted based on the specific instructions of the commercial ELISA kit being used.[10][11][12]
Materials:
-
Commercial IL-1β ELISA Kit (including pre-coated plate, detection antibody, standards, buffers, substrate, and stop solution)
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the kit manual.
-
Sample Addition: Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells of the pre-coated microplate.[11]
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C).[11]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer.[10]
-
Detection Antibody: Add the biotin-labeled detection antibody to each well and incubate as per the manufacturer's instructions (e.g., 60 minutes at 37°C).[11]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add the Streptavidin-HRP working solution to each well and incubate (e.g., 30 minutes at 37°C).[11]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for the recommended time (e.g., 10-20 minutes at 37°C) for color development.[11]
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.[12]
-
Data Analysis: Calculate the concentration of IL-1β in the samples by plotting a standard curve of the known concentrations of the IL-1β standards versus their absorbance values.
Data Presentation
The quantitative data from the experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Experimental Conditions for this compound Treatment
| Parameter | Recommended Value | Notes |
| Cell Line | iBMDM | Immortalized Bone Marrow-Derived Macrophages |
| Seeding Density | 2 x 10^5 cells/mL | In a 96-well plate[8] |
| Priming Agent | LPS | 100 ng/mL for 3-4 hours[8] |
| This compound Concentration | 20 - 350 µM | Dose-response recommended[5][9] |
| Stimulation Agent | Nigericin | e.g., 6 µM[9] |
| Incubation Time | 1-2 hours | Post-stimulation[1] |
Table 2: Representative IL-1β ELISA Parameters
| Parameter | Recommended Value/Range | Notes |
| Sample Volume | 100 µL | Per well[11] |
| Standard Curve Range | 3.906 - 250 pg/mL | Example range, refer to kit manual[11] |
| Incubation Times | Varies by kit | Typically 30-90 minutes per step[11][12] |
| Wavelength for Reading | 450 nm | [12] |
| Sensitivity | < 5 pg/mL | Example sensitivity, refer to kit manual[11] |
Conclusion
This document provides a comprehensive protocol for the measurement of IL-1β in response to this compound treatment in an in-vitro model of NLRP3 inflammasome activation. This compound has been demonstrated to be a potent dual inhibitor of both NLRP1 and NLRP3 inflammasomes, effectively reducing the secretion of mature IL-1β.[13][14] The detailed experimental workflow, protocols, and data presentation guidelines provided herein will aid researchers in accurately assessing the inhibitory potential of this compound and similar compounds, contributing to the development of novel therapeutics for inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. ahajournals.org [ahajournals.org]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | NLRP1/NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medicineinnovates.com [medicineinnovates.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. adisotx.com [adisotx.com]
- 10. affigen.com [affigen.com]
- 11. mpbio.com [mpbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing ADS032 Concentration for Inflammasome Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ADS032 for effective inflammasome inhibition. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, reversible small molecule that acts as a dual inhibitor of the NLRP1 and NLRP3 inflammasomes.[1][2][3] Its mechanism of action involves directly binding to both NLRP1 and NLRP3 proteins, which prevents the assembly of the inflammasome complex.[1][4][5] This inhibition blocks the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines, such as IL-1β and IL-18.[1][6][7]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: Based on published data, a starting concentration range of 20 µM to 100 µM is recommended for in vitro experiments using cell lines like immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 macrophages.[8][9] The half-maximal inhibitory concentration (IC50) for nigericin-induced NLRP3-mediated IL-1β secretion in iBMDMs is approximately 30-44 µM.[1][4][9] A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is a sulfonylurea compound.[4] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] Stock solutions should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[8] To maintain the stability of the compound, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[8]
Q4: Is this compound effective in human cells?
A4: Yes, this compound has demonstrated efficacy in various human cell types.[6] It has been shown to inhibit NLRP1 and NLRP3 inflammasome activation in human-derived macrophages, monocyte-derived macrophages, and bronchial epithelial cells.[2][9][10]
Q5: What are the known off-target effects of this compound?
A5: Current research indicates that this compound is a specific inhibitor of NLRP1 and NLRP3 inflammasomes.[9] Studies have shown that it does not significantly affect the activation of other inflammasomes like AIM2 and NLRC4, nor does it impact TNF-α production induced by LPS alone.[5][9]
Troubleshooting Guides
Problem 1: No or low inhibition of IL-1β secretion observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response curve with a broader range of this compound concentrations (e.g., 1 µM to 350 µM) to determine the optimal inhibitory concentration for your specific cell type and activation signal.[8] |
| Inhibitor Instability | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Ensure proper storage at -20°C or -80°C in aliquots to avoid degradation from multiple freeze-thaw cycles.[8] |
| Timing of Inhibitor Addition | For optimal results, pre-incubate the cells with this compound for at least 60 minutes before adding the inflammasome activator (e.g., nigericin, ATP, silica).[11][12] |
| Inefficient Cell Priming | Ensure adequate priming of the cells (e.g., with LPS) before inflammasome activation. Confirm priming by measuring pro-IL-1β levels via Western blot or qPCR.[1][12] |
| Cell Health | Assess cell viability using an LDH cytotoxicity assay or MTT assay to ensure that the observed lack of inhibition is not due to cell death.[1] |
Problem 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent pipetting of this compound and other reagents. Use calibrated pipettes. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to altered cellular responses. |
| Inhomogeneous Cell Seeding | Ensure a uniform cell density across all wells of the culture plate by properly resuspending the cells before seeding. |
| Vehicle (DMSO) Concentration | Maintain a consistent and low final concentration of DMSO across all wells, including the vehicle control. High concentrations of DMSO can have independent effects on inflammasome activation.[12] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Type | Inflammasome | Activator | Parameter | Value | Reference |
| iBMDMs (mouse) | NLRP3 | Nigericin | Apparent IC₅₀ | 44 µM | [1] |
| iBMDMs (mouse) | NLRP3 | Nigericin | Apparent IC₅₀ (Washout) | 173 µM | [1] |
| iBMDMs (mouse) | NLRP3 | Nigericin | IC₅₀ | ~30 µM | [4][9] |
| iBMDMs (mouse) | NLRP1 | L18-MDP | IC₅₀ | ~30 µM | [4][9] |
| Human Macrophages | NLRP3 | Nigericin, Silica | IL-1β Secretion | Concentration-dependent reduction (20-350 µM) | [8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Administration Route | Dosage | Effect | Reference |
| Mouse | LPS-induced inflammation | Intraperitoneal (i.p.) | 200 mg/kg | Reduced serum IL-1β and TNF-α | [8] |
| Mouse | Influenza A Virus (IAV) Infection | Nasal | 20 mg/kg | Reduced weight loss, mortality, and lung inflammation | [8] |
| Mouse | Acute Silicosis | Intraperitoneal (i.p.) | 200 mg/kg | Reduced pulmonary inflammation | [5] |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in iBMDMs
-
Cell Seeding: Seed immortalized bone marrow-derived macrophages (iBMDMs) in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete DMEM and incubate overnight.[1]
-
Priming: Replace the medium with fresh complete DMEM containing 100 ng/mL Lipopolysaccharide (LPS) and incubate for 3 hours.[11]
-
Inhibitor Treatment: Add desired concentrations of this compound (or vehicle control) to the wells and incubate for 60 minutes.[11]
-
Inflammasome Activation: Add an NLRP3 activator, such as 5 µM Nigericin, to each well and incubate for 1-2 hours.[1]
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.[1]
-
Analysis:
-
Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit.[1]
-
Assess cytotoxicity by measuring lactate (B86563) dehydrogenase (LDH) release in the supernatants using a commercially available kit.[1]
-
Protocol 2: In Vivo LPS-Induced Systemic Inflammation Model
-
Acclimatization: Acclimatize C57BL/6 mice for at least one week before the experiment.[1]
-
This compound Administration: Administer this compound (e.g., 200 mg/kg) or vehicle control (e.g., 0.5% methylcellulose) via intraperitoneal (i.p.) injection.[1][5]
-
LPS Challenge: After 1 hour, challenge the mice with an i.p. injection of a sublethal dose of LPS (e.g., 5-10 mg/kg).[1]
-
Sample Collection: Collect blood samples at a predetermined time point (e.g., 2-4 hours) after the LPS challenge.
-
Analysis: Measure the levels of IL-1β and TNF-α in the serum using ELISA.[2][4]
Visualizations
Caption: Mechanism of this compound in inhibiting the NLRP1/NLRP3 inflammasome pathway.
Caption: A typical workflow for in vitro testing of this compound.
Caption: A logical approach to troubleshooting low this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adiso Therapeutics Announces Publication in Journal of Clinical & Translational Immunology Highlighting the this compound Mechanism of Action [prnewswire.com]
- 4. ADS-032, dual NLRP1 and NLRP3 inflammasome inhibitor with efficacy in models of pulmonary inflammation and infection | BioWorld [bioworld.com]
- 5. This compound | NLRP1/NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medicineinnovates.com [medicineinnovates.com]
- 7. adisotx.com [adisotx.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. adisotx.com [adisotx.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting ADS032 insolubility in experimental assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADS032. The information is designed to address common challenges, particularly those related to the compound's solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual inhibitor of the NLRP1 and NLRP3 inflammasomes.[1][2][3] It functions by directly binding to the NACHT domain of both NLRP1 and NLRP3, which prevents the assembly of the inflammasome complex.[4] This inhibition blocks the subsequent activation of caspase-1 and the maturation and release of pro-inflammatory cytokines such as IL-1β and TNF-α.[1][2][5]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[5][6][7] For optimal results, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[5] Stock solutions should be prepared at a concentration of 10 mM or 100 mg/mL in DMSO.[5][6][7] To aid dissolution, ultrasonic treatment may be necessary.[5]
Once dissolved, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage or -80°C for long-term storage.
Q3: I am observing precipitation of this compound when I add it to my cell culture medium. What can I do to prevent this?
Precipitation of hydrophobic compounds like this compound upon dilution into aqueous-based cell culture media is a common issue. Here are several troubleshooting steps you can take:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%. While some cell lines can tolerate up to 1% DMSO, higher concentrations can be toxic and may also contribute to compound precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your this compound stock solution in your cell culture medium. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Pre-warm Media: Adding the this compound stock solution to pre-warmed cell culture media (37°C) can sometimes improve solubility.
-
Vortexing/Mixing: Ensure thorough mixing by gently vortexing or pipetting immediately after adding this compound to the media.
-
Use of a Surfactant: In some instances, a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in the final assay medium can help to maintain the solubility of hydrophobic compounds. However, it is crucial to first test the surfactant's effect on your specific cell type and assay to rule out any interference.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or poor inhibition of IL-1β secretion | 1. This compound Precipitation: The compound may not be fully dissolved in the assay medium. 2. Suboptimal Assay Conditions: Incorrect timing of this compound addition or agonist stimulation. 3. Cell Health: Poor cell viability can lead to inconsistent results. | 1. Visually inspect wells for precipitation. If present, refer to the troubleshooting steps for precipitation above. 2. Pre-incubate cells with this compound for at least 30-60 minutes before adding the inflammasome agonist (e.g., LPS + Nigericin). 3. Perform a cell viability assay (e.g., LDH or MTT assay) in parallel to ensure that the observed effects are not due to cytotoxicity. |
| High background signal in the assay | 1. DMSO Toxicity: The final DMSO concentration may be too high for the cells. 2. Contamination: Bacterial or mycoplasma contamination can trigger an inflammatory response. | 1. Lower the final DMSO concentration to 0.1% or less. Include a vehicle control (media with the same final DMSO concentration as the treated wells) in your experiment. 2. Regularly test cell cultures for contamination. |
| Variability between replicate wells | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Incomplete Mixing: Poor distribution of this compound or agonists in the wells. | 1. Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques for even distribution. 2. After adding reagents, gently mix the contents of the wells by tapping the plate or using a plate shaker. |
Experimental Protocols & Visualizations
In Vitro NLRP3 Inflammasome Activation Assay
This protocol describes the induction of NLRP3 inflammasome activation in immortalized bone marrow-derived macrophages (iBMDMs) and the assessment of its inhibition by this compound.
Materials:
-
iBMDM cells
-
Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed iBMDMs in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) in complete DMEM for 3-4 hours at 37°C.
-
This compound Treatment: After priming, replace the medium with Opti-MEM containing various concentrations of this compound or vehicle (DMSO). Pre-incubate for 1 hour at 37°C.
-
NLRP3 Activation: Add Nigericin (5 µM) to the wells and incubate for 1-2 hours at 37°C.
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes and collect the cell culture supernatants.
-
Analysis:
-
IL-1β Secretion: Measure the concentration of IL-1β in the supernatants using an ELISA kit.
-
Cytotoxicity: Assess cell death by measuring lactate (B86563) dehydrogenase (LDH) release in the supernatants using a cytotoxicity assay kit.
-
This compound Signaling Pathway
The following diagram illustrates the inhibitory effect of this compound on the NLRP1 and NLRP3 inflammasome signaling pathways.
References
Technical Support Center: ADS032 in Cellular Models
This technical support center is designed for researchers, scientists, and drug development professionals utilizing ADS032 in their experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your work with this novel dual NLRP1 and NLRP3 inflammasome inhibitor.
A Note on Off-Target Effects
As of late 2025, publicly available data on the off-target effects of this compound is limited. The existing literature emphasizes its specificity as a dual inhibitor of NLRP1 and NLRP3 inflammasomes.[1][2][3] One study demonstrated its specificity against other inflammasomes like AIM2 and NLRC4, against which it showed no inhibitory activity.[4] this compound belongs to the sulfonylurea class of compounds.[5] While some sulfonylureas are known for their effects on pancreatic beta-cells, there is currently no public data to suggest that this compound interacts with the sulfonylurea receptor or induces hypoglycemia.[6][7][8] Researchers should be aware of its chemical class and interpret unexpected results with this in mind.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to inhibit NLRP1 and NLRP3 inflammasome activation in cellular models.
Issue 1: No or Low Inhibition of IL-1β Secretion
If you observe minimal or no reduction in IL-1β secretion after treating your cells with this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Ineffective Inhibition
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adisotx.com [adisotx.com]
- 5. ADS-032, dual NLRP1 and NLRP3 inflammasome inhibitor with efficacy in models of pulmonary inflammation and infection | BioWorld [bioworld.com]
- 6. Undesired effects of the sulphonylurea drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unintentional sulfonylurea toxicity due to a drug-drug interaction: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonylurea Toxicity: Practice Essentials, Pathophysiology, Epidemiology [emedicine.medscape.com]
Interpreting Negative or Ambiguous Results with ADS032 Treatment: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals utilizing ADS032 in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to help interpret unexpected, negative, or ambiguous results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel small molecule that acts as a dual inhibitor of the NLRP1 and NLRP3 inflammasomes.[1][2][3][4] Its primary function is to directly bind to these sensor proteins, which prevents the assembly of the inflammasome complex.[1][4] This, in turn, blocks the downstream activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1]
Q2: I am not observing a decrease in IL-1β secretion after this compound treatment. What are the possible reasons?
A2: Several factors could contribute to a lack of effect on IL-1β secretion. Please consider the following:
-
Incorrect Inflammasome Activation: Ensure you are using a specific agonist for either the NLRP1 or NLRP3 inflammasome. This compound's efficacy is dependent on the activation of these specific pathways.
-
Cell Type and Expression: Confirm that your chosen cell line (e.g., macrophages, bronchial epithelial cells) expresses NLRP1 and/or NLRP3.[2][4] The absence or low expression of these target proteins will result in no observable effect.
-
Drug Concentration and Potency: Verify the concentration of this compound used. The IC50 for inhibiting nigericin-induced IL-1β secretion is approximately 30 µM in immortalized mouse bone marrow-derived macrophages (iBMDMs).[5]
-
Experimental Timing: The timing of this compound administration relative to inflammasome activation is crucial. This compound has been shown to be effective when added before, during, or even after the activating stimulus in some experimental setups.[6] However, optimal timing may vary depending on the model.
-
Cell Viability: High concentrations of the inflammasome activator or other experimental stressors may lead to excessive cell death, confounding the IL-1β measurements. Always run a cytotoxicity assay (e.g., LDH assay) in parallel.
Q3: Does this compound inhibit other inflammasomes besides NLRP1 and NLRP3?
A3: Currently, this compound is described as a specific dual inhibitor of NLRP1 and NLRP3.[2][4][7] There is no evidence to suggest it significantly inhibits other inflammasomes like NLRC4 or AIM2. If your experimental system involves activators of other inflammasomes, you may not see an inhibitory effect with this compound.
Q4: Can this compound affect TNF-α levels?
A4: Yes, in some in vivo models, this compound has been shown to reduce serum levels of TNF-α in addition to IL-1β, particularly in LPS-challenged mice.[2][7] This suggests that by inhibiting the primary inflammatory cascade mediated by the inflammasome, this compound can have broader downstream effects on other cytokines.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| No reduction in IL-1β secretion | Inappropriate inflammasome activator used. | Verify that the stimulus specifically activates NLRP1 or NLRP3. For NLRP3, common activators include nigericin (B1684572), ATP, and silica (B1680970) crystals. For NLRP1, L18-MDP can be used.[4][5] |
| Cell line does not express NLRP1 or NLRP3. | Confirm target expression using techniques like Western blot or qPCR. Consider using a validated cell line such as iBMDMs or human THP-1 macrophages.[4] | |
| Suboptimal concentration of this compound. | Perform a dose-response curve to determine the optimal concentration for your specific cell type and activation conditions. A starting point could be in the range of the published IC50 (e.g., 30 µM).[5] | |
| High variability in results | Inconsistent cell priming. | For NLRP3 activation, ensure consistent priming with an agent like LPS to upregulate NLRP3 expression. The duration and concentration of priming should be standardized. |
| Issues with this compound solubility or stability. | Prepare fresh solutions of this compound for each experiment. Ensure it is fully dissolved in the appropriate vehicle (e.g., DMSO) before diluting in culture media. | |
| Increased cell death observed | Cytotoxicity from the inflammasome activator. | Titrate the concentration of the activator to induce a robust IL-1β response without causing excessive cell death. |
| Off-target effects at high this compound concentrations. | While this compound is reported to be stable, it's good practice to include a vehicle-only control and assess cell viability across a range of this compound concentrations. | |
| No effect in an in vivo model | Inadequate dosing or bioavailability. | Review the published in vivo dosing regimens. For example, a dose of 200 mg/kg has been used in mice.[4] Consider pharmacokinetic studies to assess drug exposure in your model. |
| The chosen animal model is not driven by NLRP1/NLRP3. | Ensure that the inflammatory condition in your animal model is known to be mediated by the NLRP1 or NLRP3 inflammasome. |
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the induction of NLRP3 inflammasome activation in immortalized bone marrow-derived macrophages (iBMDMs) and the assessment of inhibition by this compound.[1]
Materials:
-
iBMDM cells
-
Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin
-
This compound
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed iBMDMs in a 96-well plate at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (100 ng/mL) in complete DMEM for 4 hours to upregulate NLRP3 expression.
-
This compound Treatment: After priming, replace the medium with Opti-MEM I. Add varying concentrations of this compound to the designated wells. Include a vehicle control (e.g., DMSO).
-
Inflammasome Activation: Stimulate the cells with nigericin (e.g., 10 µM) for 2 hours.
-
Sample Collection: Centrifuge the plate and collect the supernatant for analysis.
-
Analysis:
-
Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Assess cell death by measuring LDH release in the supernatant using a cytotoxicity assay kit.
-
ASC Speck Formation Assay
This assay is used to visualize the formation of the ASC speck, a hallmark of inflammasome activation, and its inhibition by this compound.
Materials:
-
ASC-mCherry reporter cell line
-
This compound
-
Inflammasome activator (e.g., nigericin)
-
Hoechst 33342 (for nuclear staining)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed ASC-mCherry reporter cells in a 96-well imaging plate.
-
Treatment: Treat the cells with this compound at the desired concentrations for a predetermined time.
-
Activation: Add the inflammasome activator to induce ASC speck formation.
-
Staining: Stain the cells with Hoechst 33342 to visualize the nuclei.
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Quantify the number of ASC specks per cell or the percentage of cells with ASC specks. A reduction in ASC speck formation in this compound-treated cells indicates inhibition of inflammasome assembly.[1][8]
Visualizations
Caption: Mechanism of action of this compound as a dual inhibitor of NLRP1/NLRP3 inflammasomes.
Caption: A logical workflow for troubleshooting negative results with this compound treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. adisotx.com [adisotx.com]
- 4. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADS-032, dual NLRP1 and NLRP3 inflammasome inhibitor with efficacy in models of pulmonary inflammation and infection | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicineinnovates.com [medicineinnovates.com]
Technical Support Center: Enhancing In Vivo Bioavailability of ADS032
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of ADS032, a dual NLRP1 and NLRP3 inflammasome inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments aimed at enhancing the bioavailability of this compound.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability in plasma concentrations for an orally administered compound with poor aqueous solubility like this compound is a common challenge.
-
Potential Causes:
-
Poor and Variable Dissolution: this compound's low aqueous solubility can lead to inconsistent dissolution in the gastrointestinal (GI) tract, resulting in erratic absorption.
-
Food Effects: The presence or absence of food can significantly alter gastric emptying time and the composition of GI fluids, impacting the dissolution and absorption of the compound.
-
First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of this compound reaching systemic circulation.
-
Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability due to food effects.
-
Optimize Formulation: Employ formulation strategies designed to improve solubility and dissolution rate. Options include micronization, nanosuspensions, amorphous solid dispersions, or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS). These can reduce the dependency of absorption on physiological variables.
-
Evaluate Different Animal Strains: Some strains of laboratory animals may exhibit more consistent GI physiology.
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.
-
-
Issue 2: Low Oral Bioavailability Despite High In Vitro Permeability
-
Question: this compound shows high permeability in our in vitro Caco-2 cell assays, but the oral bioavailability in our rat model is extremely low. What could be the reason for this discrepancy?
-
Answer: This scenario, often seen with Biopharmaceutics Classification System (BCS) Class II compounds, points towards dissolution rate-limited absorption.
-
Potential Causes:
-
Inadequate Dissolution in the GI Tract: While the compound can permeate the intestinal wall, its poor solubility prevents it from dissolving sufficiently in the gut to be absorbed in significant amounts.
-
Pre-systemic Metabolism: The compound may be extensively metabolized in the enterocytes (gut wall cells) or the liver before it reaches systemic circulation.
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.
-
-
Troubleshooting Steps:
-
Enhance Dissolution Rate: Focus on formulation strategies that increase the surface area for dissolution (nanosuspensions) or present the drug in a pre-dissolved state (lipid-based formulations).
-
Investigate Pre-systemic Metabolism: Conduct in vitro metabolic stability assays using liver and intestinal microsomes to assess the extent of first-pass metabolism.
-
Assess Efflux Transporter Interaction: Use in vitro models with P-gp overexpressing cells to determine if this compound is a substrate. If so, co-administration with a P-gp inhibitor could be explored in preclinical models.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for formulation development?
A1: While not all physicochemical properties of this compound are publicly available, the following information is crucial for guiding formulation strategies.
| Property | Value/Information | Implication for Formulation |
| Molecular Formula | C₂₂H₂₉NO₄S[1][2] | Provides the basic chemical structure. |
| Molecular Weight | 403.53 g/mol [1][2] | A moderate molecular weight, generally favorable for oral absorption. |
| Solubility | DMSO: 100 mg/mL (247.81 mM)[1][2], Ethanol: 12.5 mg/mL (30.98 mM)[1] | High solubility in organic solvents but likely poor aqueous solubility, suggesting the need for enabling formulations for in vivo studies. |
| Chemical Class | Sulfonylurea[3] | This class of compounds can have varying solubility depending on the specific structure. |
| PEGylated Analog | An O-methyl PEG (550 Da)-modified analogue of this compound has been developed with enhanced solubility.[4] | This indicates that chemical modification is a viable strategy to improve solubility. |
Q2: What are the most common formulation strategies to improve the bioavailability of a poorly soluble compound like this compound?
A2: Several strategies can be employed, broadly categorized as follows:
-
Particle Size Reduction: Increasing the surface area of the drug particles enhances the dissolution rate.
-
Micronization: Reduces particle size to the micron range.
-
Nanonization (Nanosuspensions): Reduces particle size to the nanometer range, significantly increasing the surface area and dissolution velocity.
-
-
Amorphous Solid Dispersions: The drug is dispersed in a carrier matrix in an amorphous (non-crystalline) state, which has higher solubility and faster dissolution than the crystalline form.
-
Lipid-Based Formulations: The drug is dissolved or suspended in a lipid-based vehicle.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (e.g., GI fluids).
-
-
Use of Solubilizing Excipients:
-
Co-solvents: Water-miscible organic solvents that increase the solubility of the drug.
-
Surfactants: Form micelles that can encapsulate the drug, increasing its apparent solubility.
-
Complexing Agents: Molecules like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.
-
Q3: Which formulation strategy is best for this compound?
A3: The optimal strategy depends on the specific experimental goals (e.g., route of administration, desired pharmacokinetic profile) and the detailed physicochemical properties of this compound. A tiered approach is recommended:
-
Simple Suspensions: For initial studies, a simple aqueous suspension with a wetting agent (e.g., Tween 80) and a suspending agent (e.g., methylcellulose) can be used. This provides a baseline for bioavailability.
-
Nanosuspensions: If simple suspensions yield low or variable exposure, nanosuspensions are a robust next step to improve dissolution rate.
-
Lipid-Based Formulations (SEDDS): If the compound is lipophilic, SEDDS can be highly effective in presenting the drug in a solubilized form for absorption.
-
Solid Dispersions: This is a powerful technique but may require more formulation development and characterization.
Q4: How can I assess the performance of my formulation before in vivo studies?
A4: In vitro dissolution testing under biorelevant conditions (e.g., simulated gastric and intestinal fluids) can provide valuable insights into how a formulation might perform in vivo. For lipid-based systems, in vitro lipolysis models can predict the in vivo fate of the drug.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound for Oral Gavage
-
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.
-
Materials:
-
This compound
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% w/v Tween 80 in purified water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy media mill or a bead mill
-
-
Methodology:
-
Prepare the stabilizer solution by dissolving HPMC and Tween 80 in purified water with gentle heating and stirring.
-
Disperse a pre-weighed amount of this compound in a portion of the stabilizer solution to form a pre-suspension.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill the suspension at a controlled temperature (e.g., 4°C) for a specified duration (e.g., 2-4 hours).
-
Periodically sample the suspension to monitor particle size distribution using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug concentration.
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Objective: To formulate this compound in a SEDDS to improve its solubility and oral absorption.
-
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
-
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable excipients.
-
Phase Diagram Construction: Construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation: a. Weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the ratios from the self-emulsifying region of the phase diagram. b. Heat the mixture to 40-50°C and vortex until a clear, homogenous solution is formed. c. Dissolve the required amount of this compound in the mixture with continuous stirring until it is completely dissolved.
-
Characterization: a. Self-Emulsification Assessment: Add a small volume of the SEDDS formulation to a larger volume of purified water with gentle agitation and observe the formation of a nanoemulsion. b. Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting nanoemulsion using DLS. c. In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids.
-
Visualizations
Caption: this compound's therapeutic action and its primary challenge for in vivo studies.
Caption: A systematic workflow for selecting and evaluating formulations to enhance this compound bioavailability.
Caption: Logical connections between this compound's solubility issues and various enhancement strategies.
References
Validation & Comparative
A Comparative Analysis of ADS032 and Selective NLRP3 Inhibitors in Modulating Inflammasome Activity
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a critical component of the innate immune system, has emerged as a key therapeutic target for a wide spectrum of inflammatory diseases. Its aberrant activation is implicated in conditions ranging from autoimmune disorders to neurodegenerative diseases.[1][2] Consequently, significant research has focused on developing small-molecule inhibitors to modulate its activity. This guide provides an objective comparison between ADS032, a novel dual inhibitor of NLRP1 and NLRP3, and the class of selective NLRP3 inhibitors.
Mechanism of Action: A Tale of Two Strategies
The activation of the NLRP3 inflammasome is a multi-step process. A priming signal, often from microbial components or endogenous cytokines, leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[3][4] A second activation signal, triggered by a variety of stimuli such as ATP, crystalline substances, or toxins, induces the assembly of the NLRP3 inflammasome complex.[1][4] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the self-cleavage of pro-caspase-1 into its active form.[1] Activated caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, driving the inflammatory response.[4]
This compound: This small molecule represents a first-in-class therapeutic agent that functions as a potent, dual inhibitor of both the NLRP1 and NLRP3 inflammasomes.[5][6] this compound directly binds to the NACHT domain of both NLRP1 and NLRP3, a crucial step that prevents the conformational changes required for inflammasome activation and assembly.[6][7] This inhibition effectively blocks the formation of ASC specks, a hallmark of inflammasome activation, thereby preventing the downstream maturation and release of IL-1β and IL-18.[5][8][9] The dual-target nature of this compound is significant as NLRP1 is predominantly found in barrier cells like skin and bronchial epithelia, while NLRP3 is primarily in immune cells, suggesting a broader therapeutic potential.[10]
Selective NLRP3 Inhibitors: This class of compounds, which includes well-characterized molecules like MCC950 and CY-09, is designed to specifically target the NLRP3 protein.[11][12] Similar to this compound's action on NLRP3, these inhibitors typically bind directly to the NACHT domain, often at the ATP-binding site, which inhibits NLRP3's ATPase activity.[11] This prevents NLRP3 oligomerization and the subsequent recruitment of ASC and pro-caspase-1, effectively halting the inflammatory cascade.[11][12] Unlike this compound, their action is restricted to the NLRP3 inflammasome and does not affect NLRP1 or other inflammasomes like AIM2 or NLRC4.[12][13]
Caption: NLRP3 inflammasome pathway and points of inhibition.
Efficacy Comparison: In Vitro and In Vivo Data
Both this compound and selective NLRP3 inhibitors have demonstrated robust efficacy in preclinical models. The key distinction lies in this compound's dual activity versus the targeted action of selective inhibitors.
In Vitro Efficacy
The inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes available data for this compound and representative selective NLRP3 inhibitors.
| Compound | Target(s) | Cell Type | Stimulus | IC50 | Reference |
| This compound | NLRP1, NLRP3 | iBMDMs | Nigericin | ~30 µM | [7] |
| This compound | NLRP1 | HEK293T cells | L18-MDP | ~30 µM | [7] |
| BAL-0028 | NLRP3 | THP-1 cells | Nigericin | 57.5 nM | [13] |
| MCC950 | NLRP3 | THP-1 cells | Nigericin | 14.3 nM | [13] |
| ML345 | NLRP3 | BMDMs | - | 197.7 nM | [14] |
iBMDMs: immortalized Bone Marrow-Derived Macrophages; L18-MDP: a specific NLRP1 agonist.
Preclinical In Vivo Efficacy
This compound has shown efficacy in models where both NLRP1 and NLRP3 may play a role, such as pulmonary inflammation. Selective NLRP3 inhibitors have been validated in a wide array of NLRP3-driven disease models.
| Compound/Class | Disease Model | Key Findings | Reference |
| This compound | LPS-induced Septic Shock | Reduced serum IL-1β and TNF-α. | [9] |
| This compound | Acute Silicosis | Reduced pulmonary inflammation. | [6][9] |
| This compound | Influenza A Virus (IAV) | Protected mice from lethal challenge, reduced pulmonary inflammation, and increased survival. | [9][15] |
| Selective NLRP3 Inhibitors (General) | Gout, Type 2 Diabetes, CAPS | Demonstrated therapeutic effects in mouse models. | [11] |
| Selective NLRP3 Inhibitors (e.g., RRx-001) | Myocardial Infarction | Reduced infarct size and improved cardiac remodeling in rats. | [[“]] |
Clinical Development Landscape
The development of inflammasome inhibitors is a rapidly advancing field. Numerous selective NLRP3 inhibitors are currently in clinical trials for various indications.[17] Companies like Olatec Therapeutics, NodThera, and Ventus Therapeutics are evaluating candidates for diseases including gout, osteoarthritis, and cardiovascular and neurodegenerative disorders.[18][19]
This compound is in the pre-investigational new drug (pre-IND) stage. Adiso Therapeutics is targeting a submission to the U.S. Food and Drug Administration for potential clinical application in respiratory and dermal inflammation, leveraging its dual NLRP1/NLRP3 inhibitory profile.[10][20]
Experimental Protocols and Workflows
Standardized assays are crucial for evaluating and comparing the efficacy of inflammasome inhibitors.
Key Experiment 1: In Vitro NLRP3 Inflammasome Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound in inhibiting NLRP3-mediated IL-1β secretion.
Methodology:
-
Cell Culture: Immortalized mouse bone marrow-derived macrophages (iBMDMs) are seeded in 96-well plates and cultured overnight.
-
Priming (Signal 1): Cells are primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) or vehicle control for 30-60 minutes.
-
Activation (Signal 2): The NLRP3 inflammasome is activated with a stimulus like nigericin (e.g., 5 µM) or ATP for 1-2 hours.
-
Quantification: The cell culture supernatant is collected. IL-1β concentration is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 value is calculated by plotting the percent inhibition of IL-1β secretion against the log concentration of the inhibitor.
Key Experiment 2: In Vivo Efficacy in Acute Silicosis Model
Objective: To evaluate the therapeutic efficacy of an inhibitor in a mouse model of NLRP3-driven pulmonary inflammation.
Methodology:
-
Animal Model: C57BL/6 mice are used.
-
Disease Induction: Mice are intranasally or intratracheally instilled with silica (B1680970) crystals to induce acute lung inflammation.
-
Inhibitor Administration: The test compound (e.g., this compound) or vehicle is administered to the mice, typically via intraperitoneal injection or oral gavage, at a specified time point relative to silica instillation.
-
Endpoint Analysis: At a predetermined time (e.g., 24-48 hours post-challenge), mice are euthanized.
-
Sample Collection: Bronchoalveolar lavage (BAL) fluid and lung tissue are collected.
-
Outcome Measures:
-
Cellular infiltration in BAL fluid is assessed by cell counting and differential analysis.
-
Pro-inflammatory cytokine levels (e.g., IL-1β) in the BAL fluid are measured by ELISA.
-
Lung tissue is processed for histological analysis to assess inflammation and damage.
-
Caption: Standard experimental workflows for inhibitor evaluation.
Conclusion
Both this compound and selective NLRP3 inhibitors represent promising therapeutic strategies for a multitude of inflammatory diseases by targeting the inflammasome pathway.
-
Selective NLRP3 inhibitors offer a highly targeted approach, which is advantageous for diseases where NLRP3 is the primary driver of pathology. The significant progress of these molecules into clinical trials underscores their therapeutic potential and established safety profiles.[17][19]
-
This compound provides a novel, dual-pronged approach by inhibiting both NLRP1 and NLRP3.[6][21] This could offer a broader and potentially more comprehensive anti-inflammatory effect in diseases where both inflammasomes are active, such as in certain respiratory and dermatological conditions.[10] As the first characterized dual inhibitor, this compound is not only a potential therapeutic but also a valuable research tool for dissecting the distinct and overlapping roles of NLRP1 and NLRP3 in human disease.[9][15]
The choice between a dual inhibitor like this compound and a selective NLRP3 inhibitor will ultimately depend on the specific disease pathophysiology and the relative contributions of the NLRP1 and NLRP3 inflammasomes to the inflammatory process. Continued research and future clinical trial data will be crucial in defining the optimal therapeutic application for each approach.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADS-032, dual NLRP1 and NLRP3 inflammasome inhibitor with efficacy in models of pulmonary inflammation and infection | BioWorld [bioworld.com]
- 8. medicineinnovates.com [medicineinnovates.com]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. hudson.org.au [hudson.org.au]
- 11. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 13. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
- 14. ML345 is a potent and selective NLRP3 inflammasome inhibitor with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
- 17. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 18. NLRP3 Protein Inhibitors Clinical Trials Analysis 2025: Competitive Landscape, Emerging Therapies, Leading Companies, and Future Outlook by DelveInsight [barchart.com]
- 19. Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Adiso Therapeutics Provides Development Update Reflecting Strong Progress Across Its Pipeline - BioSpace [biospace.com]
- 21. adisotx.com [adisotx.com]
A Head-to-Head Comparison of Inflammasome Inhibitors: ADS032 vs. MCC950
In the landscape of inflammatory disease research and therapeutics, the inhibition of inflammasomes—key signaling platforms of the innate immune system—has emerged as a promising strategy. Among the most studied is the NLRP3 inflammasome, with MCC950 long held as a benchmark selective inhibitor. However, the development of novel inhibitors such as ADS032, which boasts a dual-inhibitory mechanism, presents researchers with new tools and therapeutic possibilities. This guide provides an objective comparison of this compound and MCC950, focusing on their mechanisms of action, specificity, and supporting experimental data to aid researchers, scientists, and drug development professionals in their work.
Mechanism of Action and Specificity
MCC950 is a potent and highly selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] It directly targets the NACHT domain of the NLRP3 protein, specifically binding to the Walker B motif.[3][4] This interaction prevents ATP hydrolysis, a critical step for the conformational changes required for NLRP3 oligomerization and the subsequent assembly of the inflammasome complex.[3][5] Consequently, MCC950 effectively blocks the activation of caspase-1 and the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[1][3] Notably, MCC950 demonstrates high selectivity for NLRP3, with no significant inhibitory activity against other inflammasomes such as AIM2, NLRC4, or NLRP1.[1][2]
In contrast, this compound is a novel, first-in-class dual inhibitor of both the NLRP1 and NLRP3 inflammasomes.[6][7][8] Like MCC950, it is a sulfonylurea-containing compound that directly binds to both NLRP1 and NLRP3 to inhibit their activation.[9][10] This binding prevents the formation of the apoptosis-associated speck-like protein containing a CARD (ASC) specks, a hallmark of inflammasome activation, thereby abrogating the downstream inflammatory cascade.[6][7][11] The ability of this compound to target both NLRP1 and NLRP3 provides a broader spectrum of anti-inflammatory activity, which could be advantageous in diseases where both inflammasomes play a role.[8][9][11]
dot
Caption: Inflammasome signaling pathway and points of inhibition by MCC950 and this compound.
Potency and Efficacy
The inhibitory potency of MCC950 has been extensively documented, with IC50 values typically in the nanomolar range for NLRP3 inhibition.[1][12] In contrast, the reported IC50 for this compound for NLRP3-induced IL-1β secretion is approximately 30 µM.[10] While both compounds have demonstrated efficacy in various in vitro and in vivo models, the higher potency of MCC950 for NLRP3 makes it a valuable tool for highly specific NLRP3 inhibition studies.
This compound's efficacy has been demonstrated in mouse models of LPS-induced septic shock and acute silicosis, where it reduced circulating levels of IL-1β and TNF-α and attenuated pulmonary inflammation.[7][8][9] Furthermore, this compound protected mice from lethal influenza A virus challenge.[7][8] MCC950 has also shown promise in over 50 animal disease models, including models of multiple sclerosis, traumatic brain injury, and cryopyrin-associated periodic syndromes (CAPS).[1][13] However, its clinical development was reportedly halted in Phase II trials, potentially due to off-target effects at higher doses.[13]
| Inhibitor | Target(s) | Mechanism of Action | In Vitro Potency (IC50) | Key In Vivo Efficacy Models |
| MCC950 | NLRP3 | Direct binding to Walker B motif, inhibiting ATP hydrolysis | ~7.5 nM (pyroptosis)[13] | Multiple Sclerosis, Traumatic Brain Injury, CAPS[1][13] |
| This compound | NLRP1 & NLRP3 | Direct binding, inhibiting inflammasome assembly/ASC speck formation | ~30 µM (NLRP3-mediated IL-1β secretion)[10] | LPS-induced septic shock, Silicosis, Influenza A[7][8][9] |
Off-Target Effects
A critical consideration for any inhibitor is its potential for off-target effects. For MCC950, while it is highly selective against other inflammasomes, studies have identified carbonic anhydrase 2 (CA2) as a potential off-target.[5][13][14] This finding may have implications for the interpretation of in vivo studies and could be related to the cessation of its clinical trials.[13] The off-target profile of this compound is less characterized in the public domain.
Experimental Protocols
The evaluation of inflammasome inhibitors typically involves a series of in vitro and in vivo assays. A generalized workflow for in vitro assessment is outlined below.
dot
Caption: A typical experimental workflow for in vitro evaluation of inflammasome inhibitors.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes a standard method for assessing the inhibitory activity of compounds against the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs).[15]
1. Cell Culture and Seeding:
-
Culture BMDMs in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-cell conditioned medium for 7 days to differentiate them into macrophages.[15]
-
On day 7, seed the differentiated BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[15]
2. Priming (Signal 1):
-
Prime the BMDMs by treating them with 1 µg/mL of Lipopolysaccharide (LPS) for 3-4 hours.[15] This step upregulates the expression of NLRP3 and pro-IL-1β.[12]
3. Inhibitor Treatment:
-
Prepare serial dilutions of this compound or MCC950 in the cell culture medium.
-
After the priming step, add the desired concentrations of the inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 30-60 minutes.[15]
4. Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding an activator such as ATP (5 mM) or Nigericin (e.g., 3-10 µM) to the wells.[16][17]
-
Incubate for 45-60 minutes for ATP or up to 120 minutes for Nigericin.[15][17]
5. Sample Collection and Analysis:
-
Centrifuge the plate and carefully collect the cell culture supernatants for cytokine and cytotoxicity analysis.
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit.[16]
-
Cytotoxicity/Pyroptosis Assessment: Measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells using a commercial cytotoxicity assay kit.[16]
-
Western Blotting: Analyze cell lysates for the cleavage of pro-caspase-1 to its active p10/p20 subunits.[9]
Conclusion
Both this compound and MCC950 are valuable tools for studying inflammasome-driven inflammation. MCC950 remains the gold standard for its high potency and selectivity for the NLRP3 inflammasome, making it ideal for studies specifically interrogating the role of NLRP3.[1][2] this compound, with its novel dual inhibitory action on both NLRP1 and NLRP3, offers a broader therapeutic potential for inflammatory conditions where both pathways are implicated.[6][7][8] The choice between these inhibitors will ultimately depend on the specific research question, the desired spectrum of activity, and the experimental models being employed. Researchers should carefully consider the differing potencies and the known off-target effects when designing experiments and interpreting results.
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. invivogen.com [invivogen.com]
- 4. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADS-032, dual NLRP1 and NLRP3 inflammasome inhibitor with efficacy in models of pulmonary inflammation and infection | BioWorld [bioworld.com]
- 11. medicineinnovates.com [medicineinnovates.com]
- 12. benchchem.com [benchchem.com]
- 13. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. adisotx.com [adisotx.com]
Reproducibility of ADS032 Results: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the dual NLRP1/NLRP3 inflammasome inhibitor ADS032, alongside other notable alternatives. Due to the absence of direct inter-laboratory reproducibility studies for this compound, this guide offers an objective comparison based on available preclinical data from various sources to serve as a benchmark for researchers evaluating these compounds.
This compound is a novel, first-in-class dual inhibitor of the NLRP1 and NLRP3 inflammasomes, positioning it as a promising therapeutic candidate for a range of inflammatory diseases.[1][2][3] Developed by Adiso Therapeutics, this compound is currently in preclinical and early clinical development for respiratory and dermal inflammatory conditions.[4][5][6] This guide aims to provide a comprehensive overview of its performance, detailed experimental protocols for its evaluation, and a comparison with established NLRP3 inhibitors, MCC950 and dapansutrile.
Quantitative Performance Data
To facilitate a clear comparison of the inhibitory potency of this compound and its alternatives, the following table summarizes key in vitro efficacy data as reported in various studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions, cell types, and assay protocols.
| Compound | Target(s) | Cell Type | Assay | Agonist | IC50 | Reference |
| This compound | NLRP1, NLRP3 | Immortalized Mouse Bone Marrow-Derived Macrophages (iBMDMs) | IL-1β Secretion | Nigericin (NLRP3) | ~30 µM | [6][7][8] |
| Immortalized Mouse Bone Marrow-Derived Macrophages (iBMDMs) | IL-1β Secretion | L18-MDP (NLRP1) | ~30 µM | [7][8] | ||
| MCC950 | NLRP3 | Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Secretion | ATP | 7.5 nM | [1][9][10] |
| Human Monocyte-Derived Macrophages (HMDMs) | IL-1β Secretion | ATP | 8.1 nM | [1] | ||
| Dapansutrile (OLT1177) | NLRP3 | LPS-primed mouse J774A.1 cells | IL-1β release | Nigericin | 1 nM | [11] |
| Human blood-derived macrophages | IL-1β release | LPS | 60% inhibition at 1 µM | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a general experimental workflow for evaluating inflammasome inhibitors.
Caption: this compound dual inhibition of NLRP1 and NLRP3 inflammasomes.
Caption: General workflow for in vitro inflammasome inhibitor testing.
Detailed Experimental Protocols
Reproducibility of experimental results is critically dependent on the detailed execution of protocols. Below are methodologies for key assays used to characterize inflammasome inhibitors.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol is foundational for assessing the efficacy of inhibitors like this compound, MCC950, and dapansutrile.
Objective: To quantify the inhibition of NLRP3-dependent IL-1β secretion from macrophages.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or THP-1 human monocytic cells.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, penicillin/streptomycin).
-
Lipopolysaccharide (LPS).
-
NLRP3 activator (e.g., Nigericin or ATP).
-
Inflammasome inhibitor (this compound, MCC950, or dapansutrile).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[16]
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours in a 37°C, 5% CO2 incubator. This step upregulates the expression of pro-IL-1β and NLRP3.[17][18]
-
Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of the inflammasome inhibitor or vehicle control (e.g., DMSO). Incubate for 1 hour.[17]
-
Activation (Signal 2): Add the NLRP3 activator to each well (e.g., 10 µM Nigericin for 1-2 hours or 5 mM ATP for 30-60 minutes).[2][17]
-
Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[13][14][15]
-
Data Analysis: Calculate the IC50 value of the inhibitor by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
ASC Speck Formation Assay
This imaging-based assay provides a direct visualization of inflammasome assembly and its inhibition.
Objective: To visualize and quantify the formation of ASC specks in response to NLRP3 activation and its inhibition.
Materials:
-
THP-1 cells stably expressing a fluorescently tagged ASC protein (e.g., ASC-GFP) or primary macrophages.
-
96-well imaging plates (e.g., glass-bottom plates).
-
LPS, NLRP3 activator, and inflammasome inhibitor.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization/Blocking buffer.
-
Primary anti-ASC antibody and fluorescently labeled secondary antibody (for endogenous ASC).
-
Nuclear stain (e.g., DAPI).
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells with LPS, inhibitor, and NLRP3 activator as described in the previous protocol, using an imaging-compatible plate.[2][19]
-
Fixation: After stimulation, carefully aspirate the medium and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[2]
-
Permeabilization and Staining (for endogenous ASC): Wash the cells with PBS, then permeabilize and block them. Incubate with a primary anti-ASC antibody overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody and DAPI.[2][19]
-
Image Acquisition: Acquire images using a high-content imaging system or a fluorescence microscope.[2]
-
Image Analysis: Quantify the percentage of cells containing an ASC speck, which appears as a single, bright, perinuclear fluorescent aggregate.[2][20][21]
Concluding Remarks
This compound presents a novel mechanism of action by dually targeting both NLRP1 and NLRP3 inflammasomes. The preclinical data available demonstrates its potential as a potent anti-inflammatory agent. However, for a comprehensive understanding of its reproducibility and to solidify its standing against alternatives like MCC950 and dapansutrile, further studies from independent laboratories are crucial. The protocols and comparative data presented in this guide are intended to provide a framework for researchers to design and interpret their own investigations into this promising new molecule and its alternatives. As this compound progresses through clinical trials, the scientific community awaits further data to fully elucidate its therapeutic potential and reproducibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
- 6. This compound | NLRP1/NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. ADS-032, dual NLRP1 and NLRP3 inflammasome inhibitor with efficacy in models of pulmonary inflammation and infection | BioWorld [bioworld.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assay of Inflammasome Activation [bio-protocol.org]
- 13. stemcell.com [stemcell.com]
- 14. Human IL-1β ELISA Kit [anogen.net]
- 15. IL-1 beta ELISA Kits [thermofisher.com]
- 16. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 17. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. adipogen.com [adipogen.com]
- 20. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 21. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Window of ADS032: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of ADS032, a first-in-class dual inhibitor of NLRP1 and NLRP3 inflammasomes, with alternative inflammasome inhibitors. The information presented is based on available preclinical experimental data to assist in the evaluation of its therapeutic potential.
Executive Summary
This compound is a novel small molecule inhibitor that simultaneously blocks both NLRP1 and NLRP3 inflammasomes, key sensors in the innate immune system.[1][2][3][4] Chronic activation of these inflammasomes is implicated in a wide range of inflammatory conditions.[1][3][4] By targeting both, this compound offers a comprehensive anti-inflammatory approach.[1][3][4] Preclinical studies have demonstrated its efficacy in various mouse models of inflammatory diseases, including lipopolysaccharide (LPS)-induced systemic inflammation, acute silicosis, and influenza A virus (IAV) infection.[2][5][6][7][8] This guide compares the available in vivo data for this compound with the well-characterized selective NLRP3 inhibitor, MCC950, and the sulfonylurea drug, Glibenclamide, which also exhibits NLRP3 inhibitory activity.
Mechanism of Action: Dual Inhibition of NLRP1 and NLRP3
This compound exerts its anti-inflammatory effects by directly binding to the NACHT domain of both NLRP1 and NLRP3 proteins.[6] This interaction prevents the conformational changes necessary for inflammasome assembly, thereby inhibiting the activation of caspase-1 and the subsequent maturation and release of the potent pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[2][5][8] This dual inhibition of both NLRP1 and NLRP3 is a key differentiator from more selective inhibitors like MCC950.[2]
Comparative In Vivo Efficacy
The following tables summarize the available quantitative data from key in vivo studies on this compound and its comparators.
Table 1: this compound In Vivo Efficacy in Mouse Models
| Model | Dose | Route | Key Findings | Reference |
| LPS-Induced Systemic Inflammation | 200 mg/kg | i.p. | Reduced serum IL-1β and TNF-α levels. | [5][7] |
| Acute Silicosis | 40 mg/kg | i.n. | Reduced pulmonary inflammation. | [7] |
| Influenza A Virus (IAV) Challenge | 20 mg/kg | i.n. | Increased survival and reduced pulmonary inflammation. | [5][7] |
Table 2: MCC950 In Vivo Efficacy in Mouse Models
| Model | Dose | Route | Key Findings | Reference |
| LPS-Induced Inflammation | 10 mg/kg | i.p. | Reduced serum IL-1β levels. | [9] |
| Spinal Cord Injury | 10-50 mg/kg | i.p. | Improved motor function and reduced neuronal injury. | [10] |
| Isoflurane-Induced Cognitive Impairment | 10 mg/kg | i.p. | Ameliorated cognitive impairment and neuroinflammation. | [4] |
| Atherosclerosis (apoE-/- mice) | 10 mg/kg | i.p. | Reduced atherosclerotic lesion development. | [9] |
Table 3: Glibenclamide In Vivo Efficacy in Mouse Models
| Model | Dose | Route | Key Findings | Reference |
| LPS-Induced Acute Lung Injury | Not specified | Not specified | Alleviated lung injury by inhibiting the NLRP3/Caspase-1/IL-1β pathway. | Not specified |
| Diabetic Endotoxemia | 5 mg/kg | i.p. | Attenuated myocardial injury and reduced IL-1β and TNF-α production. | [11] |
Therapeutic Window and Safety Profile
Defining the therapeutic window requires a comparison of the efficacious doses with those that produce toxicity.
This compound: While specific LD50 or NOAEL (No-Observed-Adverse-Effect Level) data for this compound are not publicly available, pilot toxicology studies in rats have indicated that high doses administered via subcutaneous, oral, and intravenous routes are well-tolerated.[12] Furthermore, intranasal delivery in mice was also well-tolerated and did not induce inflammation.[12] The effective doses in mice ranged from 20 mg/kg to 200 mg/kg depending on the model and route of administration.[5][7]
MCC950: MCC950 has been shown to be well-tolerated in various animal models, with no toxicological effects reported even at high oral doses of 200 mg/kg.[13] The effective doses are generally in the range of 10-50 mg/kg.[4][9][10] This suggests a wide therapeutic window for MCC950.
Glibenclamide: Glibenclamide is an approved drug for type 2 diabetes, and its safety profile in humans is well-established at therapeutic doses. In preclinical models of inflammation, effective doses have been reported around 5 mg/kg.[11]
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
1. LPS-Induced Systemic Inflammation Model
-
Animals: C57Bl/6 mice.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Treatment: Mice are pre-treated with this compound (e.g., 200 mg/kg) or vehicle control (e.g., methylcellulose) via intraperitoneal (i.p.) injection 60 minutes prior to LPS challenge.[7]
-
Induction: Systemic inflammation is induced by an i.p. injection of LPS (e.g., 10 mg/kg).[7]
-
Endpoint Analysis: Two hours post-LPS challenge, blood is collected for serum analysis of pro-inflammatory cytokines such as IL-1β and TNF-α using ELISA.[7]
2. Acute Silicosis Model
-
Animals: C57Bl/6 mice.
-
Induction and Treatment: Mice receive an intranasal (i.n.) inoculation of silica (e.g., 1 mg) mixed with this compound (e.g., 40 mg/kg) or vehicle control in PBS.[7]
-
Endpoint Analysis: Twenty-four hours after inoculation, mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected to measure pro-inflammatory cytokines and assess cellular infiltration. Lung tissues can be collected for histopathological analysis.[7]
3. Influenza A Virus (IAV) Challenge Model
-
Animals: C57Bl/6 mice.
-
Infection: Mice are intranasally challenged with a lethal dose of IAV (e.g., 10^5 PFU of HKx31).[7]
-
Treatment: this compound (e.g., 20 mg/kg) or PBS is administered intranasally at specified time points post-infection (e.g., day 1 or day 3 post-infection and every 48 hours thereafter).[7]
-
Monitoring: Mice are weighed daily, and survival is monitored.
-
Endpoint Analysis: At specific time points, BALF and lung tissue can be collected to measure viral load, cytokine levels, and inflammatory cell infiltration.[7]
Conclusion
This compound demonstrates significant in vivo efficacy in multiple preclinical models of inflammation through its unique dual inhibition of both NLRP1 and NLRP3 inflammasomes. While direct comparative studies defining a precise therapeutic window are limited, the available data suggests a favorable safety profile with high doses being well-tolerated. In comparison, the selective NLRP3 inhibitor MCC950 also shows a wide therapeutic window with proven efficacy at lower doses in various models. Glibenclamide, while effective, is less potent and its primary clinical use is for type 2 diabetes. The dual-targeting mechanism of this compound may offer a broader therapeutic advantage in complex inflammatory diseases where both NLRP1 and NLRP3 pathways are implicated. Further dose-escalation and formal toxicology studies will be crucial to fully delineate the therapeutic window of this compound for clinical development.
References
- 1. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. adisotx.com [adisotx.com]
- 4. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADS-032, dual NLRP1 and NLRP3 inflammasome inhibitor with efficacy in models of pulmonary inflammation and infection | BioWorld [bioworld.com]
- 7. adisotx.com [adisotx.com]
- 8. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NLRP3 Inflammasome Inhibition by MCC950 Reduces Atherosclerotic Lesion Development in Apolipoprotein E-Deficient Mice-Brief Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]
- 11. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. adisotx.com [adisotx.com]
- 13. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of ADS032: A Comprehensive Guide
For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of ADS032, a sulfonylurea compound that functions as an NLRP1 and NLRP3 inflammasome inhibitor.[1][2] Adherence to these guidelines is critical for laboratory safety and environmental protection.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound should occur within a certified chemical fume hood to minimize inhalation risk.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
In the event of a spill, it should be treated as a hazardous chemical spill. Immediately evacuate the area and follow your institution's established spill cleanup protocol. All materials used for spill cleanup must be disposed of as hazardous waste.[3]
II. Step-by-Step Disposal Procedures
The proper disposal of this compound, like many research chemicals, involves segregation and clear labeling of waste streams. Never dispose of this compound down the drain or in the regular trash.[4][5]
A. Solid Waste Disposal
Solid waste includes unused this compound powder, contaminated consumables (e.g., pipette tips, microfuge tubes), and contaminated labware.
-
Collection : Accumulate all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[3]
-
Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date waste was first added.[3] Avoid using abbreviations.
-
Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[3]
B. Liquid Waste Disposal
Liquid waste includes solutions containing this compound.
-
Collection : Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., high-density polyethylene).
-
Labeling : Clearly label the container with "Hazardous Waste," "this compound," and list all solvents present in the solution.
-
Storage : Keep the container tightly sealed and store it in a designated SAA. Do not overfill the container; a general rule is to fill it to no more than 90% capacity.
C. Empty Container Disposal
-
Triple Rinsing : Thoroughly rinse the empty this compound container with a suitable solvent three times. The first rinseate must be collected and disposed of as hazardous liquid waste.[6] Subsequent rinses may also need to be collected depending on institutional guidelines.
-
Defacing : After triple-rinsing, deface or remove the original label to prevent misuse.[3]
-
Disposal : Dispose of the rinsed and defaced container as regular laboratory glass or plastic, in accordance with your institution's policies.[3]
III. Experimental Protocols: General Decontamination
For decontaminating surfaces and equipment that have come into contact with this compound, a general procedure is as follows:
-
Initial Wipe : Using absorbent pads, wipe down the contaminated surfaces to remove gross contamination. Dispose of the pads as solid hazardous waste.
-
Solvent Wash : Wash the surfaces with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol) to solubilize and remove residual this compound.
-
Final Rinse : Rinse the surfaces with deionized water.
-
Drying : Allow the surfaces to air dry completely.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of different forms of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult the official Safety Data Sheet (SDS) for this compound and adhere to the specific hazardous waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
